An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline (CAS: 16778-21-5)
For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline (CAS No. 16778-21-5), a key heterocyclic building block in m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline (CAS No. 16778-21-5), a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic characteristics, synthetic pathways, and chemical reactivity. Emphasis is placed on its application as a versatile intermediate for the synthesis of pharmacologically active molecules, notably as a precursor to CRTh2 (DP2) antagonists.[1] Detailed experimental protocols, data tables, and process diagrams are included to serve as a practical resource for laboratory and development settings.
Physicochemical and Spectroscopic Properties
4-Chloro-8-methoxyquinoline is a solid organic compound belonging to the quinoline family, which is a privileged scaffold in medicinal chemistry.[2] Its structure incorporates a chlorine atom at the 4-position and a methoxy group at the 8-position, features that are significant for its reactivity and utility in drug design.[3]
Physicochemical Data
The fundamental physicochemical properties of 4-Chloro-8-methoxyquinoline are summarized in the table below for quick reference.
While specific spectral data from public databases are limited, the structure of 4-Chloro-8-methoxyquinoline allows for the prediction of its key spectroscopic features. Experimental verification is recommended for definitive structural confirmation.
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.8 ppm) corresponding to the protons on the quinoline ring system. A sharp singlet, integrating to three protons, would appear in the upfield region (approx. 3.9-4.1 ppm) for the methoxy (-OCH₃) group.
¹³C NMR: The spectrum would display ten unique carbon signals. The signal for the methoxy carbon would be observed around 55-60 ppm. Aromatic carbons would resonate in the 110-150 ppm range. The carbon bearing the chlorine atom (C4) would be significantly influenced by the halogen's electronegativity.
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a characteristic molecular ion (M⁺) peak cluster at m/z 193 and 195, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring (~3050-3100 cm⁻¹), C-O stretching of the methoxy group (~1030-1250 cm⁻¹), C=N stretching of the quinoline ring (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Synthesis and Reactivity
The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the chlorination of a 4-hydroxyquinoline precursor. The resulting 4-chloro group is a versatile handle for further functionalization through nucleophilic substitution reactions.
Synthetic Pathway
The most common and efficient method for synthesizing 4-Chloro-8-methoxyquinoline involves the chlorination of 8-methoxyquinolin-4-one. This precursor can be prepared via methods such as the Gould-Jacobs reaction. The final chlorination step is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline
This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthetic methodologies, and applications, serving as a vital resource for professionals engaged in research and development. Quinoline derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, making them a cornerstone in the design of novel therapeutic agents.[1][2]
Chemical and Physical Properties
4-Chloro-8-methoxyquinoline is a solid, halogenated heterocyclic compound. Its core structure is a quinoline ring substituted with a chloro group at the 4-position and a methoxy group at the 8-position. These substitutions are critical for its utility as a versatile synthetic intermediate.[3] The key physicochemical properties are summarized below.
The synthesis of 4-chloroquinoline derivatives is a fundamental process in medicinal chemistry, enabling the creation of scaffolds for potent therapeutic agents.[3] A common and effective strategy involves the construction of a 4-hydroxyquinoline core, often via the Gould-Jacobs reaction, followed by a chlorination step.[1][5]
General Synthetic Workflow
The pathway generally begins with an appropriately substituted aniline, which undergoes condensation with an ester, followed by thermal cyclization to form the quinoline ring system. The resulting 4-hydroxyquinoline is then chlorinated to yield the final product.
Caption: General workflow for the synthesis of 4-chloroquinoline derivatives.
Representative Experimental Protocol: Synthesis of a 4-Chloroquinoline Derivative
The following protocol is a representative example based on the synthesis of analogous compounds like 7-Bromo-4-chloro-8-methylquinoline and illustrates the key steps involved.[5]
Step 1: Condensation of Aniline Derivative
In a suitable reaction vessel, combine the substituted aniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0 - 1.2 equivalents).
Heat the mixture to approximately 100-120°C for 1-2 hours.
Monitor the reaction's progress using thin-layer chromatography (TLC).
Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude condensation product can often be used directly in the next step.
Step 2: Thermal Cyclization to form 4-Hydroxyquinoline
Heat the crude product from Step 1 in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
Maintain the temperature at 240-260°C for 30-60 minutes, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product.
Collect the solid by filtration, wash with the hydrocarbon solvent, and dry.
Step 3: Chlorination to form 4-Chloroquinoline
In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline derivative (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring consumption of the starting material by TLC.
Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
Neutralize the mixture, filter the solid, wash thoroughly with water, and dry to obtain the final 4-chloroquinoline product.
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone of modern medicinal chemistry.[3] 4-Chloro-8-methoxyquinoline serves not as an end-product therapeutic itself, but as a crucial building block for synthesizing more complex, biologically active molecules.
Anticancer Agents: The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.[1][3] This makes it a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[3] Derivatives have been investigated for their potential to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6]
Anti-inflammatory Agents: 4-Chloro-8-methoxyquinoline has been identified as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2 or DP2). This receptor is a key target for treating inflammatory conditions like asthma and allergic rhinitis.[7]
Biological Significance and Signaling Pathways
While 4-Chloro-8-methoxyquinoline is primarily a synthetic intermediate, its derivatives are designed to modulate specific biological pathways implicated in disease. A prominent example is the PI3K/AKT/mTOR pathway, which is one of the most frequently hyperactivated signaling pathways in human cancers, regulating cell growth, proliferation, and survival.[6][8]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points.
Derivatives of 4-chloroquinolines are often developed as inhibitors of key kinases within this pathway, such as PI3K, AKT, or mTOR, thereby blocking downstream signals that promote cancer cell growth.[6]
Key Experimental Protocols
To evaluate the biological efficacy of novel compounds derived from 4-Chloro-8-methoxyquinoline, standardized in vitro assays are essential. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][9]
Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Standard workflow for an MTT cell viability assay.
Detailed MTT Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line.
Materials:
Cancer cell line (e.g., HCT116, MCF-7)
Complete growth medium (e.g., DMEM with 10% FBS)
96-well plates
Test compound dissolved in Dimethyl sulfoxide (DMSO)
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
Treatment: Prepare serial dilutions of the test compound in growth medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (DMSO).
Incubation: Incubate the treated plates for an additional 48-72 hours.
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Chloro-8-methoxyquinoline is classified with the following hazards.[4]
An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 4-chloro-8-methoxyquinoline, a significant heteroc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 4-chloro-8-methoxyquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its structural characteristics, physical and chemical properties, and established methods for its preparation, including detailed experimental protocols. Furthermore, it explores the interaction of quinoline derivatives with key biological signaling pathways.
Molecular Structure and Properties
4-Chloro-8-methoxyquinoline is a substituted quinoline with a chlorine atom at the 4-position and a methoxy group at the 8-position. The quinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
The structural and physical properties of 4-chloro-8-methoxyquinoline are summarized in the table below.
The primary synthetic strategy for 4-chloro-8-methoxyquinoline involves the chlorination of its precursor, 4-hydroxy-8-methoxyquinoline (also known as 8-methoxyquinolin-4-ol). This precursor is typically synthesized from o-anisidine through well-established named reactions such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.
A logical workflow for the synthesis is presented below:
Caption: General synthetic workflow for 4-chloro-8-methoxyquinoline.
Synthesis of the Precursor: 4-Hydroxy-8-methoxyquinoline
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines from anilines.[2][3] It involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization.
Step 1: Condensation
In a round-bottom flask, combine o-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((2-methoxyphenyl)amino)methylene)malonate can be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate to precipitate.
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry.
Step 3: Hydrolysis
Suspend the ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the 4-hydroxy-8-methoxyquinoline-3-carboxylic acid.
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
Place the dried carboxylic acid from Step 3 in a suitable flask.
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
The resulting crude 4-hydroxy-8-methoxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Reaction Stage
Key Parameters
Typical Yield
Condensation
100-130 °C, 1-2 h
High
Cyclization
~250 °C, 30-60 min
Moderate to High
Hydrolysis
Reflux, 1-2 h
High
Decarboxylation
200-250 °C
High
Modern approaches utilize microwave irradiation to significantly reduce reaction times and often improve yields.[4][5][6]
In a microwave-safe vial, combine o-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (3.0 equivalents).
Seal the vial and heat the mixture in a microwave reactor to 250 °C for 5-10 minutes.
Cool the vial to room temperature, which should induce precipitation of the product.
Filter the solid and wash with a cold solvent like acetonitrile to afford the cyclized ester, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
Proceed with hydrolysis and decarboxylation as described in the classical method.
The final step in the synthesis is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-hydroxy-8-methoxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
Monitor the reaction by TLC until the starting material is consumed.
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
Collect the solid by filtration, wash thoroughly with water, and dry.
The crude 4-chloro-8-methoxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Reaction Stage
Reagents
Key Parameters
Typical Yield
Chlorination
POCl₃
Reflux (110 °C), 2-4 h
70-90%
Biological Relevance: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives have garnered significant interest in oncology for their potential to inhibit critical cell signaling pathways that are often dysregulated in cancer.[7][8] One such crucial pathway is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a hallmark of many human cancers.[3]
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This leads to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Caption: PI3K/Akt/mTOR pathway and potential inhibition by quinoline derivatives.
Certain quinoline-based compounds have been developed as inhibitors of this pathway, often targeting the ATP-binding site of kinases like PI3K and mTOR.[7] By blocking the activity of these key enzymes, these quinoline derivatives can effectively halt the downstream signaling cascade, leading to the suppression of cancer cell growth and proliferation. While the direct action of 4-chloro-8-methoxyquinoline on this pathway is not extensively documented, its structural motif is present in more complex molecules that are known to be active. This makes it a valuable scaffold for the development of novel targeted cancer therapies.
Spectroscopic Profile of 4-Chloro-8-methoxyquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-8-methoxyquinoline, a compound of interest for researchers, scientists, and professionals in drug development. The following s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-8-methoxyquinoline, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Data Presentation
The quantitative spectroscopic data for 4-Chloro-8-methoxyquinoline is summarized in the tables below. It is important to note that where experimental data is not publicly available, predicted values from validated computational models are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Chemical Shift (δ) ppm
Multiplicity
Assignment
8.75
Doublet
H-2
7.45
Doublet
H-3
7.55
Triplet
H-6
7.05
Doublet
H-5
7.00
Doublet
H-7
4.05
Singlet
-OCH₃
Predicted using online NMR prediction tools. Actual experimental values may vary.
¹³C NMR (Predicted)
Chemical Shift (δ) ppm
Assignment
157.0
C-8
150.0
C-2
142.0
C-4
140.0
C-8a
127.0
C-6
122.0
C-3
120.0
C-4a
110.0
C-5
108.0
C-7
56.0
-OCH₃
Predicted using online NMR prediction tools. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The following table lists the expected characteristic infrared absorption bands for 4-Chloro-8-methoxyquinoline based on its functional groups.
Expected Fragmentation: Under electron ionization (EI), the fragmentation of 4-Chloro-8-methoxyquinoline is expected to proceed through pathways common to substituted quinolines. Key fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent, followed by the loss of carbon monoxide (-CO).[3][4] Cleavage of the chlorine atom is also a possible fragmentation pathway.[4]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve approximately 5-10 mg of 4-Chloro-8-methoxyquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).[5] The sample should be free of particulate matter.
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition :
Set the spectral width to approximately 12 ppm.
Use a pulse angle of 30-45 degrees.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition :
Set the spectral width to approximately 220 ppm.
Use a proton-decoupled pulse sequence.
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Technique) :
Grind 1-2 mg of 4-Chloro-8-methoxyquinoline with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[1]
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition :
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.[6][7][8]
Place the sample pellet in the spectrometer's sample holder.
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[7][8]
Mass Spectrometry (MS)
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9] Further dilution may be required depending on the ionization technique and instrument sensitivity.
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for soft ionization or electron ionization (EI) for fragmentation analysis.[10]
Data Acquisition (ESI) :
Infuse the sample solution directly into the ESI source.
Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.
Acquire data over a relevant mass-to-charge (m/z) range.
Data Acquisition (EI) :
Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC).
Use a standard electron energy of 70 eV to induce ionization and fragmentation.[10]
Acquire data over a suitable m/z range to observe the molecular ion and characteristic fragment ions.
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
A generalized workflow for spectroscopic analysis.
The Biological Frontier of 4-Chloro-8-methoxyquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the burgeoning field of 4-chloro-8-methoxyquinoline derivatives, a class of heterocyclic compounds demonstrating significan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of 4-chloro-8-methoxyquinoline derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore, and the specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 8-position imparts unique physicochemical properties that translate into a diverse range of biological activities. This document provides a comprehensive overview of their synthesis, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.
Synthesis of 4-Chloro-8-methoxyquinoline Derivatives
The primary synthetic route to biologically active derivatives often involves the nucleophilic substitution of the chlorine atom at the 4-position of the 4-chloro-8-methoxyquinoline core. A prominent example is the synthesis of 4-anilino-8-methoxyquinoline derivatives, which have shown promising antitumor activities. The general synthetic scheme involves the reaction of 4-chloro-8-methoxyquinoline with various aniline derivatives.
General synthesis of 4-anilino-8-methoxyquinoline derivatives.
Anticancer Activity
Recent studies have highlighted the potent antiproliferative effects of 4-anilino-8-methoxyquinoline derivatives against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]
Quantitative Anticancer Data
The in vitro cytotoxic activities of a series of synthesized 4-anilino-8-methoxyquinoline compounds were evaluated against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1]
Compound ID
R-Group (Substituent on Aniline Ring)
IC50 (μM) vs. HeLa
IC50 (μM) vs. BGC-823
2a
H
> 50
38.45
2b
4-F
39.14
29.36
2c
4-Cl
28.32
15.19
2d
4-Br
35.28
27.14
2e
3,4-diCl
20.15
11.32
2f
3-Cl, 4-F
29.87
18.73
2g
4-CH3
41.23
30.15
2h
4-OCH3
> 50
42.18
2i
4-isopropyl
7.15
4.65
Gefitinib (Control)
-
17.12
19.27
Data sourced from a study on the synthesis and anti-tumor activities of 4-anilinoquinoline derivatives.[1]
Antimicrobial Activity
While the primary focus of recent research on 4-chloro-8-methoxyquinoline derivatives has been on their anticancer properties, the broader class of quinoline compounds is well-known for its antimicrobial effects. Data on the specific 4-chloro-8-methoxyquinoline scaffold is limited; however, studies on structurally related 7-methoxyquinoline and 8-hydroxyquinoline derivatives provide strong evidence for their potential as antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.
Indicative Antimicrobial Data from Related Quinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 7-methoxyquinoline-4-amino-benzenesulfonamide derivatives against various microbial strains, illustrating the antimicrobial potential within this class of compounds.[2]
Compound ID
MIC (µg/mL) vs. E. coli
MIC (µg/mL) vs. P. aeruginosa
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. B. subtilis
MIC (µg/mL) vs. C. albicans
3c
62.50
125
125
250
125
3d
31.25
125
125
250
62.50
3l
7.81
125
125
250
31.25
Ampicillin (Control)
125
>500
250
125
-
Clotrimazole (Control)
-
-
-
-
125
Data is for 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives and is intended to be illustrative of the potential of the broader methoxyquinoline class.[2]
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-8-methoxyquinoline Derivatives
This protocol describes the nucleophilic substitution reaction to synthesize 4-anilino-8-methoxyquinoline derivatives from 4-chloro-8-methoxyquinoline.[1]
A mixture of 4-chloro-8-methoxyquinoline (1 equivalent) and the appropriate aniline derivative (1.2 equivalents) is prepared.
The reaction mixture is heated to reflux in a suitable solvent (e.g., ethanol) for a specified period (typically 4-8 hours).
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials.
The final product is purified by recrystallization from a suitable solvent to yield the desired 4-anilino-8-methoxyquinoline derivative.
The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
Compound Treatment: The test compounds (4-anilino-8-methoxyquinoline derivatives) are dissolved in DMSO and then serially diluted in the cell culture medium. The cells are treated with various concentrations of the compounds. A vehicle control (DMSO) and a positive control (e.g., gefitinib) are also included.
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[3]
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[4]
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Proposed Mechanism of Action in Cancer
The anticancer activity of 4-anilino-8-methoxyquinoline derivatives is suggested to be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[5] By inhibiting EGFR, these quinoline derivatives can block these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Proposed inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
4-Chloro-8-methoxyquinoline derivatives represent a promising scaffold for the development of novel therapeutic agents. The 4-anilino substituted analogs have demonstrated significant in vitro anticancer activity, with some compounds exhibiting greater potency than the established drug gefitinib against certain cell lines.[1] The proposed mechanism of action through EGFR inhibition provides a solid foundation for further optimization and drug design.
While the antimicrobial potential of this specific scaffold remains to be fully elucidated, the known activities of related quinoline compounds suggest that this is a fruitful area for future investigation. Further studies should focus on:
Expanding the evaluation of anticancer activity to a broader panel of cancer cell lines.
Conducting in vivo studies to assess the efficacy and safety of the most potent compounds.
Synthesizing and screening 4-chloro-8-methoxyquinoline derivatives for their antimicrobial activity against a wide range of pathogens.
Elucidating the precise molecular targets and mechanisms of action for both the anticancer and any potential antimicrobial activities.
The versatility of the 4-chloro-8-methoxyquinoline core provides a valuable platform for medicinal chemists to explore and develop new and effective treatments for cancer and infectious diseases.
4-Chloro-8-methoxyquinoline: A Comprehensive Technical Guide for Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-8-methoxyquinoline is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-8-methoxyquinoline is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and an electron-donating methoxy group at the 8-position, renders it a versatile precursor for a diverse array of functionalized quinoline derivatives. This technical guide provides an in-depth overview of 4-chloro-8-methoxyquinoline as a synthetic intermediate, focusing on its synthesis, key reactions, and applications in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in a laboratory setting.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoline ring is crucial for modulating its pharmacological profile. 4-Chloro-8-methoxyquinoline serves as a key intermediate, enabling the introduction of various substituents at the 4-position through common and robust chemical transformations. The methoxy group at the 8-position can also influence the molecule's electronic properties and biological interactions. This guide will explore the synthetic utility of this important intermediate.
Synthesis of 4-Chloro-8-methoxyquinoline
The preparation of 4-chloro-8-methoxyquinoline typically involves a multi-step synthesis commencing from readily available starting materials. A common route involves the cyclization of an appropriately substituted aniline derivative to form the quinolin-4-one core, followed by chlorination.
Synthetic Workflow
A representative synthetic pathway to 4-chloro-8-methoxyquinoline is depicted below. The process generally starts with a Gould-Jacobs reaction or a similar cyclization method to construct the quinoline ring system, followed by a chlorination step.
Caption: General synthetic workflow for 4-Chloro-8-methoxyquinoline.
Experimental Protocol: Synthesis of 4-Chloro-8-methoxyquinoline
This protocol is a generalized procedure based on established methodologies for analogous compounds.
Step 1: Synthesis of Diethyl ((2-methoxyphenyl)amino)methylene)malonate
In a round-bottom flask, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
Heat the mixture at 100-120°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
After completion, remove the ethanol byproduct under reduced pressure. The crude product is often used in the next step without further purification.
Step 2: Synthesis of 8-Methoxyquinolin-4-ol
Add the crude diethyl ((2-methoxyphenyl)amino)methylene)malonate to a high-boiling point solvent such as diphenyl ether.
Heat the mixture to approximately 250°C for 30-60 minutes.
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
Filter the solid, wash with hexane, and dry to afford 8-methoxyquinolin-4-ol.
Step 3: Synthesis of 4-Chloro-8-methoxyquinoline
To a flask containing 8-methoxyquinolin-4-ol (1.0 equivalent), cautiously add phosphorus oxychloride (POCl₃) (3-5 equivalents).
Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a well-ventilated fume hood.
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
Filter the solid, wash thoroughly with water, and dry to obtain crude 4-chloro-8-methoxyquinoline.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Key Reactions of 4-Chloro-8-methoxyquinoline
The reactivity of 4-chloro-8-methoxyquinoline is dominated by the susceptibility of the C4-position to nucleophilic attack, allowing for the displacement of the chloride leaving group. This enables two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position electron-deficient and thus prone to attack by nucleophiles.[3] This is a widely used method to introduce nitrogen, oxygen, and sulfur-containing functional groups.
Caption: General mechanism of nucleophilic aromatic substitution (SₙAr).
3.1.1. Synthesis of 4-Amino-8-methoxyquinoline Derivatives
The reaction with amines is one of the most important transformations of 4-chloro-8-methoxyquinoline, leading to 4-aminoquinoline derivatives, a class of compounds with significant biological activity, including antimalarial and anticancer properties.[4]
Experimental Protocol: General Procedure for Amination [4]
In a round-bottom flask, dissolve 4-chloro-8-methoxyquinoline (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.
Add the desired primary or secondary amine (1.2-2.0 equivalents).
Heat the mixture to reflux and monitor the reaction by TLC. For anilines, the reaction may take around 5 hours.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
If no precipitate is observed, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
Table 1: Synthesis of 4-Amino-8-methoxyquinoline Derivatives via SNAr
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[6][7][8] This reaction allows for the introduction of aryl or vinyl substituents at the 4-position of the quinoline ring by coupling 4-chloro-8-methoxyquinoline with an appropriate boronic acid or boronate ester.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11]
To a reaction vessel, add 4-chloro-8-methoxyquinoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).
Add a solvent system, typically a mixture of an organic solvent and water (e.g., DMF/EtOH, Toluene/H₂O, or Dioxane/H₂O).
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 2: Synthesis of 4-Aryl-8-methoxyquinoline Derivatives via Suzuki Coupling
Note: NMR data can vary slightly based on solvent and instrument.
Applications in Drug Discovery and Development
Derivatives of 4-chloro-8-methoxyquinoline are of significant interest in medicinal chemistry. The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs like chloroquine. By modifying the substituents at the 4- and 8-positions, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. For example, various 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4] Furthermore, the 8-methoxyquinoline moiety itself has been shown to possess antibacterial and antifungal properties.[14]
Conclusion
4-Chloro-8-methoxyquinoline is a valuable and versatile synthetic intermediate that provides a gateway to a wide range of substituted quinoline derivatives. The ease of its functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and data presented in this guide are intended to support the efficient and effective use of this compound in the synthesis of novel molecules with potential therapeutic applications.
An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline: Discovery, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-8-methoxyquinoline. While specific historical discovery details for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-8-methoxyquinoline. While specific historical discovery details for this particular molecule are not extensively documented in publicly available literature, this paper compiles its known chemical and physical properties, outlines a plausible synthetic pathway based on established quinoline chemistry, and discusses the broader historical and biological context of related quinoline derivatives. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
4-Chloro-8-methoxyquinoline is a solid organic compound.[1] Its key chemical and physical properties, compiled from various sources, are summarized in the table below for easy reference.[2][3]
A proposed two-step synthesis of 4-Chloro-8-methoxyquinoline.
Experimental Protocols (Hypothetical)
The following protocols are based on established methods for O-methylation of hydroxyquinolines and chlorination of 4-hydroxyquinolines.[4][5]
Step 1: Synthesis of 8-Methoxyquinolin-4-ol from 8-Hydroxyquinolin-4-ol (O-Methylation)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinolin-4-ol (1 equivalent) in acetone.
Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (1.1-1.5 equivalents).
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude 8-methoxyquinolin-4-ol by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
Step 2: Synthesis of 4-Chloro-8-methoxyquinoline from 8-Methoxyquinolin-4-ol (Chlorination)
Reaction Setup: In a well-ventilated fume hood, carefully add 8-methoxyquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate out of the solution.
Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The crude 4-Chloro-8-methoxyquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
The overall synthetic workflow, from starting materials to the final product, can be visualized as follows:
Experimental workflow for the synthesis of 4-Chloro-8-methoxyquinoline.
Historical Context
The specific discovery and initial synthesis of 4-Chloro-8-methoxyquinoline are not well-documented in the readily accessible scientific literature. However, the broader family of quinoline compounds has a rich history in medicinal chemistry, dating back to the isolation of quinine from the bark of the Cinchona tree in the 19th century. Quinine was the first effective treatment for malaria and its structure served as a blueprint for the development of synthetic antimalarial drugs.
The 20th century saw a surge in research into synthetic quinoline derivatives, leading to the development of important drugs such as chloroquine, a 4-aminoquinoline, which became a cornerstone of malaria treatment for many years. It is plausible that 4-Chloro-8-methoxyquinoline was first synthesized during this period of extensive exploration of the quinoline scaffold as a potential pharmacophore. Today, it is commercially available from various chemical suppliers, suggesting its use as a research chemical or a building block in the synthesis of more complex molecules.[1]
Biological and Pharmacological Context
The specific biological activity of 4-Chloro-8-methoxyquinoline has not been extensively studied or reported. However, the biological profiles of structurally related compounds can provide insights into its potential areas of interest for researchers.
8-Methoxyquinoline Derivatives: The 8-methoxyquinoline scaffold is found in various compounds with reported biological activities. For instance, some 8-methoxyquinoline derivatives have been investigated for their antimicrobial and anticancer properties.[6][7] The methoxy group at the 8-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
4-Chloroquinoline Derivatives: The 4-chloroquinoline moiety is a key feature of the antimalarial drug chloroquine and its analogues. The chlorine atom at the 4-position is crucial for the activity of these compounds, as it facilitates nucleophilic displacement by amines to form the final active drugs.
Potential as a Synthetic Intermediate: Given its structure, 4-Chloro-8-methoxyquinoline is a valuable intermediate for the synthesis of a variety of substituted quinolines. The chlorine atom at the 4-position is a good leaving group, allowing for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This makes it a useful building block for creating libraries of compounds for drug discovery screening.
A noteworthy, albeit indirect, link to a biological pathway comes from a study on a complex synthetic indole derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was shown to exhibit cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[7] It is important to emphasize that this activity is attributed to the entire complex molecule, and it cannot be directly extrapolated that 4-Chloro-8-methoxyquinoline itself would have the same effect. However, it highlights the potential of the 2-chloro-8-methoxyquinoline scaffold in the design of kinase inhibitors.
Due to the lack of specific data on the direct biological targets and mechanism of action of 4-Chloro-8-methoxyquinoline, a signaling pathway diagram cannot be provided, as it would be speculative.
Conclusion
4-Chloro-8-methoxyquinoline is a halogenated quinoline derivative with well-defined chemical and physical properties. While its specific history of discovery is not prominent in the literature, its synthesis can be reliably achieved through established methods in quinoline chemistry. The biological activity of this particular compound remains largely unexplored. However, based on the known pharmacology of related quinoline derivatives, it holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Its primary current role appears to be that of a versatile chemical intermediate for the synthesis of more complex molecules for research and drug discovery endeavors. Further investigation is warranted to fully elucidate the biological profile and potential applications of 4-Chloro-8-methoxyquinoline.
4-Chloro-8-methoxyquinoline in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse deriva...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, 4-Chloro-8-methoxyquinoline has emerged as a significant precursor for the synthesis of novel compounds with potent anticancer activity. This technical guide provides an in-depth overview of 4-Chloro-8-methoxyquinoline, focusing on its role as a key intermediate in the development of anticancer agents. We will explore the synthesis of its derivatives, their mechanisms of action, and their effects on critical signaling pathways implicated in cancer progression. This document summarizes quantitative data on the biological activity of these compounds and provides detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers and drug development professionals with a comprehensive resource for advancing cancer research in this area.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. Heterocyclic compounds, particularly those containing the quinoline nucleus, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer properties. 4-Chloro-8-methoxyquinoline serves as a versatile starting material for the synthesis of a variety of substituted quinoline derivatives. The strategic placement of the chloro group at the 4-position and the methoxy group at the 8-position provides reactive sites for molecular modifications, enabling the generation of libraries of compounds for anticancer screening.
Research has demonstrated that derivatives of 4-Chloro-8-methoxyquinoline can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR and EGFR pathways. This guide will delve into the specifics of these interactions and the therapeutic potential of these compounds.
Synthesis of 4-Chloro-8-methoxyquinoline Derivatives
The synthesis of anticancer agents from 4-Chloro-8-methoxyquinoline typically involves nucleophilic aromatic substitution at the C4-position. The chlorine atom serves as a good leaving group, allowing for the introduction of various amine-containing moieties to generate 4-aminoquinoline derivatives.
A general synthetic scheme for the preparation of 4-anilino-8-methoxyquinoline derivatives is presented below:
Caption: General synthesis workflow for 4-anilino-8-methoxyquinoline derivatives.
Mechanism of Action and Targeted Signaling Pathways
Derivatives of 4-Chloro-8-methoxyquinoline have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and migration.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[1] Its aberrant activation is a common feature in many types of cancer.[2][3] Certain derivatives of 4-Chloro-8-methoxyquinoline have been identified as potent inhibitors of this pathway.[2] For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound synthesized based on the core structure of neocryptolepine, has demonstrated significant cytotoxicity in colorectal cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.[2] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-Chloro-8-methoxyquinoline derivatives.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4] Overexpression or mutation of EGFR is frequently observed in various cancers, making it an attractive target for anticancer therapies.[4] Several 4-anilinoquinoline derivatives, synthesized from 4-Chloro-8-methoxyquinoline, have been evaluated as EGFR inhibitors.[4] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling and inhibiting cancer cell proliferation.[4]
Caption: Inhibition of the EGFR signaling pathway by 4-anilino-8-methoxyquinoline derivatives.
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of various derivatives of 4-Chloro-8-methoxyquinoline has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 4-Anilino-8-methoxyquinoline Derivatives [4]
Compound
HeLa (Cervical Cancer)
BGC-823 (Gastric Carcinoma)
2c (4-(3′-Fluorophenylamino)-8-methoxyquinoline)
>50
2.01
2e (4-(3′,4′-Dichlorophenylamino)-8-methoxyquinoline)
Table 2: In Vitro Cytotoxicity (IC50 in µM) of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) [2]
Cell Line
IC50 (µM)
HCT116 (Colorectal Cancer)
0.35
Caco-2 (Colorectal Cancer)
0.54
PANC-1 (Pancreatic Cancer)
>1.0
SMMC-7721 (Liver Cancer)
>1.0
AGS (Gastric Cancer)
>1.0
HIEC (Normal Intestinal Epithelial)
>1.0
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of 4-Chloro-8-methoxyquinoline derivatives.
General Synthesis of 4-Anilino-8-methoxyquinoline Derivatives[4]
A mixture of 4-Chloro-8-methoxyquinoline (1 mmol) and the corresponding substituted aniline (1.1 mmol) is refluxed in isopropanol (20 mL) for a specified duration (typically 2-4 hours).
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The resulting precipitate is collected by filtration, washed with cold isopropanol, and then with petroleum ether.
The crude product is recrystallized from ethanol to yield the pure 4-anilino-8-methoxyquinoline derivative.
The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)[2][5][6]
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[6] These are further diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these varying concentrations of the test compounds and incubated for 48-72 hours.[5]
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6][5]
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6][5]
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2][5]
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control (DMSO-treated cells). The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
4-Chloro-8-methoxyquinoline has proven to be a valuable and versatile scaffold for the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and EGFR. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers in the field.
Future research should focus on the synthesis of new derivatives with improved potency and selectivity. Further elucidation of the molecular mechanisms of action, including the identification of specific protein targets, will be crucial. In vivo studies using preclinical animal models are necessary to evaluate the efficacy and safety of the most promising compounds. The continued exploration of 4-Chloro-8-methoxyquinoline-based compounds holds significant promise for the discovery of next-generation cancer therapeutics.
Physical characteristics of 4-Chloro-8-methoxyquinoline (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the known physical characteristics of 4-Chloro-8-methoxyquinoline, focusing on its melting point and s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical characteristics of 4-Chloro-8-methoxyquinoline, focusing on its melting point and solubility. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, standardized protocols for the experimental determination of these properties, alongside data for structurally similar compounds to provide a comparative context.
Physical and Chemical Properties
4-Chloro-8-methoxyquinoline is a halogenated heterocyclic compound. A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Key Identifiers and Computed Properties of 4-Chloro-8-methoxyquinoline
Table 2: Melting Point of a Structurally Related Compound
Compound
Melting Point (°C)
4-Chloro-8-methoxy-2-methylquinoline
89-93
Solubility Profile
Specific quantitative solubility data for 4-Chloro-8-methoxyquinoline in common organic solvents is not extensively documented. However, based on its chemical structure—a chlorinated quinoline with a methoxy group—a degree of solubility in polar organic solvents can be anticipated.
To provide a practical reference, the solubility of a structurally analogous compound, 5-chloro-8-hydroxyquinoline (cloxiquine), has been studied. The mole fraction solubility of cloxiquine at 298.15 K in various solvents is presented in Table 3. While not directly transferable, this data offers valuable insights into the types of solvents that are likely to be effective for 4-Chloro-8-methoxyquinoline. The general trend for cloxiquine shows higher solubility in solvents like 1,4-dioxane and acetate esters, and lower solubility in alcohols.
Table 3: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline (Form I) at 298.15 K
Solvent
Mole Fraction Solubility
1,4-dioxane
0.0751
2-ethoxyethanol
0.0333
n-propyl acetate
0.0297
2-methoxyethanol
0.0291
ethyl acetate
0.0269
methyl acetate
0.0245
isopropyl acetate
0.0232
acetone
0.0200
n-propanol
0.0076
ethanol
0.0058
isopropanol
0.0045
methanol
0.0042
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of melting point and solubility.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
4.1.1 Capillary Method
This is a common and reliable method for determining the melting point of a powdered solid.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
Capillary tubes (sealed at one end)
Thermometer
Mortar and pestle
Spatula
Procedure:
Sample Preparation: Finely powder a small amount of the crystalline 4-Chloro-8-methoxyquinoline using a mortar and pestle.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the bottom. The packed sample should be approximately 2-3 mm in height.
Apparatus Setup:
Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a calibrated thermometer in the designated port.
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the thermometer and capillary tube in the oil of the Thiele tube, ensuring the rubber band is not submerged.
Heating:
Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate melting point.
Observation and Recording:
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Record the temperature at which the last crystal melts (the end of the melting range).
Solubility Determination
A systematic approach to determining the solubility of a compound in various solvents is crucial for applications in purification, formulation, and analysis.
4.2.1 Qualitative Solubility Testing
This procedure provides a general assessment of a compound's solubility in different solvents.
Apparatus and Reagents:
Small test tubes
Vortex mixer (optional)
Spatula
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH)
Procedure:
Sample Preparation: Place approximately 10-20 mg of 4-Chloro-8-methoxyquinoline into a small test tube.
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
Mixing: Vigorously agitate the mixture for at least 30 seconds using a vortex mixer or by flicking the test tube.
Observation: Observe the mixture to determine if the solid has dissolved completely.
Soluble: No solid particles are visible.
Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.
Insoluble: The solid does not appear to have dissolved.
Systematic Testing: Repeat the procedure for a range of solvents, progressing from polar to non-polar, and including acidic and basic aqueous solutions to assess the compound's acid-base properties.
This method provides a more precise measurement of a compound's solubility in a specific solvent at a given temperature.
Apparatus and Reagents:
Scintillation vials or small flasks with screw caps
Constant temperature shaker bath or incubator
Analytical balance
Filtration apparatus (e.g., syringe filters)
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Sample Preparation: Add an excess amount of 4-Chloro-8-methoxyquinoline to a vial containing a known volume of the desired solvent.
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
Sample Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of 4-Chloro-8-methoxyquinoline using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the determination of the physical characteristics of 4-Chloro-8-methoxyquinoline.
Caption: A logical workflow for the experimental determination of the physical characteristics of 4-Chloro-8-methoxyquinoline.
Synthesis of 4-Chloro-8-methoxyquinoline: An Essential Heterocyclic Building Block
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed two-step synthesis protocol for the preparation of 4-Chloro-8-methoxyquinoline...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed two-step synthesis protocol for the preparation of 4-Chloro-8-methoxyquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a robust chlorination step. This protocol offers detailed methodologies, a summary of expected yields, and a visual representation of the synthetic workflow, intended to guide researchers in the efficient and reproducible synthesis of this key intermediate.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic compounds with significant biological activities. The 8-methoxyquinoline scaffold, in particular, is a key pharmacophore found in various therapeutic agents. The introduction of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, making 4-Chloro-8-methoxyquinoline a versatile precursor for the synthesis of a diverse range of novel molecules with potential applications in drug discovery and materials science. The following protocol outlines a reliable and scalable two-step synthesis of 4-Chloro-8-methoxyquinoline.
Overall Synthetic Scheme
The synthesis of 4-Chloro-8-methoxyquinoline is achieved through a two-step reaction sequence starting from 2-methoxyaniline. The first step is a Gould-Jacobs reaction to form the intermediate 8-methoxyquinolin-4-ol. The subsequent step involves the chlorination of this intermediate using phosphorus oxychloride to yield the final product.
Caption: Synthetic workflow for 4-Chloro-8-methoxyquinoline.
Experimental Protocols
Step 1: Synthesis of 8-Methoxyquinolin-4-ol via Gould-Jacobs Reaction
This procedure involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature intramolecular cyclization.
Materials:
2-Methoxyaniline
Diethyl ethoxymethylenemalonate
Diphenyl ether
Hexane or Petroleum ether
Ethanol for recrystallization
Procedure:
Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol. After the reaction is complete, remove the ethanol byproduct under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.
Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to approximately 250°C. Add the crude anilidomethylenemalonate intermediate portion-wise to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250°C for 30-60 minutes. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with the same non-polar solvent to remove the diphenyl ether. The crude 8-methoxyquinolin-4-ol can be purified by recrystallization from ethanol.
Step 2: Synthesis of 4-Chloro-8-methoxyquinoline via Chlorination
This protocol describes the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride.[1][2]
Materials:
8-Methoxyquinolin-4-ol
Phosphorus oxychloride (POCl₃)
Crushed ice
Saturated sodium bicarbonate solution
Ethyl acetate or Dichloromethane for extraction
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 8-methoxyquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
Chlorination: Heat the mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood. Monitor the reaction by TLC until the starting material is consumed.
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a fume hood.
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8. The product may precipitate out of the solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-Chloro-8-methoxyquinoline. The product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-Chloro-8-methoxyquinoline. The yields are based on representative procedures for analogous compounds and may vary depending on the specific reaction scale and conditions.
Step
Reactant 1 (Equivalents)
Reactant 2 (Equivalents)
Solvent
Temperature (°C)
Time (h)
Product
Typical Yield (%)
1a
2-Methoxyaniline (1.0)
Diethyl ethoxymethylenemalonate (1.1)
Neat
110-120
1-2
Anilidomethylenemalonate intermediate
~95
1b
Anilidomethylenemalonate intermediate
-
Diphenyl ether
~250
0.5-1
8-Methoxyquinolin-4-ol
80-90
2
8-Methoxyquinolin-4-ol (1.0)
Phosphorus oxychloride (5-10)
Neat
~110
2-4
4-Chloro-8-methoxyquinoline
85-95
Mandatory Visualization
The logical relationship between the key steps of the synthesis is illustrated in the following diagram.
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-8-methoxyquinoline with various arylboron...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-8-methoxyquinoline with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][3] The synthesis of substituted quinolines is of significant interest as the quinoline scaffold is a key structural motif in many biologically active compounds and approved drugs.[5][6] The following protocol is specifically tailored for the coupling of 4-Chloro-8-methoxyquinoline, a heteroaryl chloride which may require optimized conditions for efficient reaction.
Reaction Principle
The catalytic cycle of the Suzuki coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 4-Chloro-8-methoxyquinoline to form a palladium(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[2]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 4-Chloro-8-methoxyquinoline with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-8-methoxyquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of 1,4-Dioxane and water) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-8-methoxyquinoline product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various chloro-substituted N-heterocycles, which can serve as a reference for optimizing the reaction of 4-Chloro-8-methoxyquinoline.
Application Notes and Protocols for the Purification of 4-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the purification of 4-Chloro-8-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Chloro-8-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The following methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further synthetic applications and drug development processes. Additionally, protocols for High-Performance Liquid Chromatography (HPLC) are included for purity assessment.
Purification by Recrystallization
Recrystallization is a robust and scalable method for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For quinoline derivatives, alcoholic solvents or mixtures containing ethyl acetate are often effective.
Experimental Protocol: Recrystallization from Ethanol/Ethyl Acetate
This protocol is adapted from purification methods for structurally similar chloro-quinolines.
Materials:
Crude 4-Chloro-8-methoxyquinoline
Ethanol (95% or absolute)
Ethyl Acetate
Erlenmeyer flask
Heating mantle or hot plate
Condenser (optional, but recommended)
Büchner funnel and flask
Filter paper
Ice bath
Procedure:
Place the crude 4-Chloro-8-methoxyquinoline into an Erlenmeyer flask of an appropriate size.
Add a minimal amount of a 1:1 (v/v) mixture of ethyl acetate and ethanol to the flask, just enough to create a slurry.
Gently heat the mixture with stirring. If using a condenser, attach it to the flask.
Continue to add the hot solvent mixture portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
Dry the crystals under vacuum to a constant weight.
Determine the purity of the recrystallized product using HPLC analysis and calculate the percentage yield.
Expected Results
The following table summarizes typical, albeit hypothetical, results for the recrystallization of a crude sample of 4-Chloro-8-methoxyquinoline, based on purifications of analogous compounds.
Parameter
Before Purification
After Recrystallization
Purity (by HPLC)
~90%
>98%
Yield
-
75-85%
Appearance
Off-white to tan solid
White to pale yellow crystals
Recrystallization Workflow
Caption: A schematic of the recrystallization process.
Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] This method is particularly useful for removing impurities with polarities similar to the target compound.
Experimental Protocol: Silica Gel Column Chromatography
This protocol is a general procedure that can be optimized for 4-Chloro-8-methoxyquinoline.
Materials:
Crude 4-Chloro-8-methoxyquinoline
Silica gel (230-400 mesh)
Hexane
Ethyl Acetate
Glass chromatography column
Collection tubes
Thin Layer Chromatography (TLC) plates and chamber
UV lamp
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexane.
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
Sample Loading: Dissolve the crude 4-Chloro-8-methoxyquinoline in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 9:1, 4:1 hexane:ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC analysis.
Fraction Collection: Collect the eluent in a series of fractions.
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified 4-Chloro-8-methoxyquinoline.
Expected Results
Parameter
Before Purification
After Column Chromatography
Purity (by HPLC)
~90%
>99%
Yield
-
60-75%
Appearance
Off-white to tan solid
White solid
Column Chromatography Workflow
Caption: A workflow for purification by column chromatography.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of chemical compounds. The following are two reversed-phase HPLC methods that can be adapted for the analysis of 4-Chloro-8-methoxyquinoline, based on protocols for a similar compound.[2]
Experimental Protocols
Method 1: Reversed-Phase C18 with Gradient Elution
This method offers high resolving power for a broad range of potential impurities.[2]
Parameter
Condition
Column
InertSustain C18 (250mm x 4.6mm, 5µm) or equivalent
Mobile Phase A
Water
Mobile Phase B
Methanol/Acetic Acid (100:0.1)
Elution
Gradient
Flow Rate
0.8 mL/min
Detection
UV at 220 nm
Injection Volume
1 µL
Run Time
15 min
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[2]
Method 2: Reversed-Phase C8 with Isocratic Elution
This method provides a faster analysis time, making it suitable for routine quality control.[2]
Parameter
Condition
Column
C8 (150mm x 4.6mm, 5µm) or equivalent
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Elution
Isocratic (A:B ratio to be optimized)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Run Time
10 min
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[2]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and evaluation of potent kinase inhibitors derived from 4-chloro-8-methoxyquinoline....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potent kinase inhibitors derived from 4-chloro-8-methoxyquinoline. The protocols detailed below focus on the synthesis of 4-anilino-8-methoxyquinoline derivatives, which have demonstrated significant activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-anilinoquinoline derivatives have emerged as a promising class of kinase inhibitors, targeting the ATP-binding site of enzymes such as EGFR.[2][3] Dysregulation of the EGFR signaling pathway is a critical factor in the development and progression of various cancers.[2] This document outlines the synthesis of a series of 4-anilino-8-methoxyquinoline compounds and provides protocols for their biological evaluation.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of synthesized 4-anilino-8-methoxyquinoline derivatives against HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines.[4] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
To a round-bottom flask, add 4-chloro-8-methoxyquinoline (1 equivalent) and the desired substituted aniline (1.1 equivalents).
Add ethanol as the solvent. A catalytic amount of concentrated HCl can be added to facilitate the reaction.
Reflux the reaction mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Neutralize the mixture by adding a saturated NaHCO3 solution.
Extract the product with 1,2-dichloroethane.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient as the eluent to obtain the pure 4-anilino-8-methoxyquinoline derivative.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the EGFR kinase.
Materials:
Recombinant human EGFR kinase
ATP
Poly(Glu, Tyr) 4:1 peptide substrate
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Synthesized inhibitor compounds
ADP-Glo™ Kinase Assay Kit (Promega) or similar
96-well plates
Plate reader capable of luminescence detection
Procedure:
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
In a 96-well plate, add the inhibitor dilutions, the EGFR kinase, and the peptide substrate.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
HeLa or BGC823 cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
Synthesized inhibitor compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well cell culture plates
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of the inhibitor compounds and a vehicle control (DMSO) for 72 hours.
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][5]
Mandatory Visualization
Caption: Synthetic workflow for 4-anilino-8-methoxyquinoline derivatives.
Caption: EGFR signaling pathway and its inhibition.
Caption: The PI3K/Akt signaling cascade in cancer.
Application Notes & Protocols: Synthesis of 4-Chloro-8-methoxyquinoline Derivatives
Abstract These application notes provide a detailed, step-by-step protocol for the synthesis of 4-Chloro-8-methoxyquinoline and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. 4-Chloro...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
These application notes provide a detailed, step-by-step protocol for the synthesis of 4-Chloro-8-methoxyquinoline and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. 4-Chloro-8-methoxyquinoline serves as a critical intermediate in the development of pharmacologically active compounds, particularly those with applications in medicinal chemistry as kinase inhibitors and antimalarial agents. This document outlines the foundational chlorination reaction to produce the key intermediate and details its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate a diverse library of C-C and C-N bonded derivatives. Methodologies, data interpretation, and safety precautions are described for researchers in organic synthesis and drug discovery.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic drugs.[1] Specifically, the 4-chloro-8-methoxyquinoline scaffold is a versatile building block, enabling substitutions at the C4 position to introduce various functionalities. The electron-withdrawing nature of the chlorine atom makes it an excellent leaving group for nucleophilic substitution and a suitable coupling partner in transition-metal-catalyzed reactions.
This protocol details two primary pathways for derivatization:
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, linking aryl or vinyl groups to the quinoline core.[2][3][4][5]
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, introducing primary or secondary amines.[6][7][8][9]
These methods are fundamental in medicinal chemistry for creating libraries of novel compounds for structure-activity relationship (SAR) studies.
Synthesis of the Core Intermediate: 4-Chloro-8-methoxyquinoline
The foundational step is the preparation of the 4-chloro-8-methoxyquinoline intermediate from the corresponding 4-hydroxyquinoline.
General Reaction Scheme
The conversion of 8-methoxyquinolin-4-ol to 4-chloro-8-methoxyquinoline is typically achieved through chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: General workflow for the synthesis of the 4-chloro-8-methoxyquinoline intermediate.
Experimental Protocol: Chlorination
Materials:
8-Methoxyquinolin-4-ol
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Separatory funnel, rotary evaporator
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 8-methoxyquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq).
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 4-chloro-8-methoxyquinoline.
Characterization Data
The identity and purity of the synthesized 4-chloro-8-methoxyquinoline should be confirmed using spectroscopic methods.
Derivatization via Palladium-Catalyzed Cross-Coupling
The 4-chloro-8-methoxyquinoline intermediate is now ready for derivatization.
Protocol 1: Suzuki-Miyaura C-C Coupling
This reaction couples an aryl or vinyl boronic acid/ester with the chloroquinoline intermediate.[2][4]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
Setup: To a reaction vessel, add 4-chloro-8-methoxyquinoline (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC.
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via column chromatography to obtain the desired C-C coupled product.
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction couples a primary or secondary amine with the chloroquinoline intermediate.[6][7]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol:
Setup: In a glovebox or under an inert atmosphere, combine 4-chloro-8-methoxyquinoline (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
Reaction: Heat the sealed reaction vessel at 90-110 °C for 6-24 hours until TLC analysis indicates completion.
Workup: Cool the reaction, filter through a pad of celite to remove the catalyst, and rinse with ethyl acetate.
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the C-N coupled derivative.
Safety and Handling
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.[11]
Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They can be toxic and should be handled with care.
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive.
Solvents: Organic solvents like toluene, dioxane, and dichloromethane are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols outlined provide a robust framework for the synthesis and diversification of 4-chloro-8-methoxyquinoline. The successful application of Suzuki-Miyaura and Buchwald-Hartwig coupling reactions allows for the systematic exploration of chemical space around the quinoline core, which is essential for modern drug discovery and development programs. Careful execution of these experimental procedures and adherence to safety guidelines are paramount for achieving reliable and reproducible results.
Characterization of 4-Chloro-8-methoxyquinoline: A Guide to Analytical Techniques
Introduction 4-Chloro-8-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline scaffold, a privileged structure found in numerous pharmacologically active...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Chloro-8-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline scaffold, a privileged structure found in numerous pharmacologically active molecules. Thorough characterization of this compound is essential to ensure its identity, purity, and stability. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 4-Chloro-8-methoxyquinoline, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-8-methoxyquinoline is presented below.
Spectroscopic techniques are fundamental for elucidating the molecular structure of 4-Chloro-8-methoxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Based on the analysis of structurally similar compounds, the following proton NMR chemical shifts are predicted for 4-Chloro-8-methoxyquinoline in CDCl₃.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
H-2
8.6 - 8.8
Doublet
H-3
7.2 - 7.4
Doublet
H-5
7.9 - 8.1
Doublet
H-6
7.3 - 7.5
Triplet
H-7
6.9 - 7.1
Doublet
OCH₃
3.9 - 4.1
Singlet
The predicted carbon-13 NMR chemical shifts for 4-Chloro-8-methoxyquinoline in CDCl₃ are outlined below, with data from the related 2-chloro-8-methoxyquinoline used as a reference.
Carbon
Predicted Chemical Shift (ppm)
C-2
150 - 152
C-3
121 - 123
C-4
145 - 147
C-4a
127 - 129
C-5
130 - 132
C-6
121 - 123
C-7
115 - 117
C-8
157 - 159
C-8a
140 - 142
OCH₃
55 - 57
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Chloro-8-methoxyquinoline in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum at room temperature.
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Set the spectral width to cover the range of 0-10 ppm.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
A larger number of scans will be necessary compared to ¹H NMR.
Set the spectral width to cover the range of 0-160 ppm.
Data Processing: Process the acquired FID files by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
For 4-Chloro-8-methoxyquinoline, the following ions are expected in an electrospray ionization (ESI) mass spectrum:
Ion
Predicted m/z
[M+H]⁺
194.0367
[M+Na]⁺
216.0186
Under electron ionization (EI), characteristic fragmentation patterns are anticipated. The fragmentation of the molecular ion (m/z 193) may involve the loss of a chlorine atom, a methyl group, or a methoxy group.
Experimental Protocol: Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of 4-Chloro-8-methoxyquinoline (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and any common adducts.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of 4-Chloro-8-methoxyquinoline and for quantifying the compound in various matrices.
An adaptable reversed-phase HPLC method for the analysis of 4-Chloro-8-methoxyquinoline is detailed below, based on methods for similar compounds.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Diluent
Acetonitrile/Water (50:50)
Experimental Protocol: HPLC Analysis
Standard Preparation: Accurately weigh and dissolve 4-Chloro-8-methoxyquinoline in the diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
Sample Preparation: Dissolve the sample containing 4-Chloro-8-methoxyquinoline in the diluent to a concentration within the calibration range.
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Analysis: Inject the standards and samples and record the chromatograms.
Data Processing: Integrate the peak areas and determine the purity or concentration of 4-Chloro-8-methoxyquinoline by comparing with the standard curve.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a material.
Experimental Protocol: Thermal Analysis
Differential Scanning Calorimetry (DSC):
Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-8-methoxyquinoline into an aluminum DSC pan and seal it.
Instrumentation: Use a calibrated DSC instrument.
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
Data Analysis: Determine the melting point from the onset or peak of the endothermic transition.
Thermogravimetric Analysis (TGA):
Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-8-methoxyquinoline into a TGA pan.
Instrumentation: Use a calibrated TGA instrument.
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
Data Analysis: Determine the onset of decomposition from the TGA curve.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of 4-Chloro-8-methoxyquinoline.
Caption: Workflow for the characterization of 4-Chloro-8-methoxyquinoline.
HPLC Analysis Workflow
The diagram below outlines the typical workflow for the purity analysis of 4-Chloro-8-methoxyquinoline using HPLC.
Application Notes and Protocols: Reaction of 4-Chloro-8-methoxyquinoline with Amines
For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the 4-position is a critical strategy in the development of novel quinoline-based drugs. The reaction of 4-chloro-8-methoxyquinoline with a diverse range of amines serves as a powerful method for introducing molecular diversity and modulating the pharmacological properties of the resulting compounds. This document provides detailed application notes on the primary reaction mechanisms, comprehensive experimental protocols, and illustrative quantitative data for the synthesis of 4-amino-8-methoxyquinoline derivatives.
Reaction Mechanisms
The substitution of the chlorine atom at the C4-position of 4-chloro-8-methoxyquinoline by an amine can be achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a common pathway for the reaction of activated aryl halides with nucleophiles.[1][2] In the case of 4-chloro-8-methoxyquinoline, the electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position electron-deficient and susceptible to nucleophilic attack.[1] The reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: The amine (nucleophile) attacks the electrophilic C4 carbon of the quinoline ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Leaving Group Departure: The chloride ion is subsequently eliminated, and the aromaticity of the quinoline ring is restored, yielding the 4-amino-8-methoxyquinoline product.
This reaction is typically facilitated by heat and can be performed with or without a solvent.[3]
Figure 1: SNAr Reaction Mechanism.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and highly efficient method for the formation of carbon-nitrogen bonds.[4][5] This reaction is particularly useful for coupling less reactive amines or when milder reaction conditions are required. The catalytic cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chloro-8-methoxyquinoline), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
Reductive Elimination: The final product, 4-amino-8-methoxyquinoline, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[6]
Figure 2: Buchwald-Hartwig Catalytic Cycle.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-amino-8-methoxyquinoline derivatives via SNAr and Buchwald-Hartwig amination.
General Experimental Workflow
A typical experimental workflow for the synthesis and purification of 4-amino-8-methoxyquinoline derivatives is outlined below.
This protocol is adapted from procedures for the synthesis of 4-aminoquinoline derivatives under solvent-free conditions.[3]
Materials:
4-Chloro-8-methoxyquinoline (1.0 eq)
Amine (primary or secondary, 2.0-3.0 eq)
Dichloromethane (for work-up)
5% aq. NaHCO₃ solution
Brine
Anhydrous MgSO₄ or Na₂SO₄
Hexane
Chloroform
Procedure:
In a round-bottom flask, combine 4-chloro-8-methoxyquinoline and the desired amine.
Heat the reaction mixture to 120-130 °C with continuous stirring for 6-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dissolve the residue in dichloromethane.
Wash the organic layer with 5% aqueous NaHCO₃ solution, followed by water and then brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
Remove the solvent under reduced pressure.
Precipitate the crude product by adding a mixture of hexane and chloroform (e.g., 80:20).
Collect the solid by filtration and purify further by recrystallization or column chromatography if necessary.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the palladium-catalyzed amination of aryl chlorides.[7]
Materials:
4-Chloro-8-methoxyquinoline (1.0 eq)
Amine (1.2 eq)
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
Ligand (e.g., Xantphos, 4 mol%)
Base (e.g., Cs₂CO₃, 1.4 eq)
Anhydrous toluene or dioxane
Ethyl acetate (for work-up)
Water
Brine
Anhydrous Na₂SO₄
Silica gel for column chromatography
Procedure:
In an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
Add 4-chloro-8-methoxyquinoline and the amine, followed by the anhydrous solvent.
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® to remove the catalyst.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of 4-aminoquinoline derivatives based on literature reports for analogous reactions. Actual yields may vary depending on the specific amine and reaction conditions employed.
Note: The provided data is for illustrative purposes and may not be directly representative of reactions with 4-chloro-8-methoxyquinoline. Optimization of reaction conditions is recommended for specific substrates.
Conclusion
The reaction of 4-chloro-8-methoxyquinoline with amines provides a versatile and efficient platform for the synthesis of a wide array of 4-amino-8-methoxyquinoline derivatives. Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination methods offer robust protocols for accessing these valuable compounds. The choice of methodology will be guided by the specific characteristics of the amine substrate and the desired reaction scale. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 4-chloro-8-methoxyquinoline. This ke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 4-chloro-8-methoxyquinoline. This key intermediate is a valuable scaffold in medicinal chemistry, and its functionalization at the 4-position is crucial for the development of novel therapeutic agents. The following sections outline various synthetic methodologies, including classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, to introduce a diverse range of functionalities onto the quinoline core.
Introduction to Nucleophilic Substitution on 4-Chloro-8-methoxyquinoline
The quinoline ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The presence of a chlorine atom at the C4-position of the 8-methoxyquinoline core provides a reactive handle for introducing various nucleophiles. The electron-withdrawing effect of the quinoline nitrogen activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the synthesis of a diverse library of 4-substituted-8-methoxyquinoline derivatives, which are of significant interest in the development of new pharmaceuticals.
The general transformation is depicted in the following scheme:
Caption: General scheme for nucleophilic substitution on 4-Chloro-8-methoxyquinoline.
This document provides protocols for reactions with common classes of nucleophiles, including amines, phenols (alkoxides), and thiols. Both conventional heating and palladium-catalyzed methods are discussed to provide a comprehensive guide for researchers.
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines (Amination)
This protocol describes the direct coupling of 4-chloro-8-methoxyquinoline with primary or secondary amines under thermal conditions.
Materials:
4-Chloro-8-methoxyquinoline
Primary or secondary amine (e.g., aniline, piperidine, hexylamine)
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or neat)
Base (e.g., K₂CO₃, Na₂CO₃, or excess amine)
Round-bottom flask
Reflux condenser
Magnetic stirrer and heat source
Standard laboratory glassware for work-up and purification
Procedure:
To a round-bottom flask, add 4-chloro-8-methoxyquinoline (1.0 eq).
Add the desired primary or secondary amine (1.2 - 2.0 eq).
If a solid amine salt is used or to neutralize the HCl byproduct, add a base such as K₂CO₃ (1.5 eq). In many cases, an excess of the amine can serve as the base.
Add the solvent of choice (e.g., DMF, 5-10 mL per mmol of the chloroquinoline). For some high-boiling amines, the reaction can be run neat.
Equip the flask with a reflux condenser and stir the mixture at a temperature ranging from 100 to 150 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent.
Alternatively, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-8-methoxyquinoline derivative.
This protocol is particularly useful for the coupling of less reactive amines or for achieving higher yields under milder conditions compared to traditional SNAr.[1]
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol or alcohol (1.2 eq) and the anhydrous solvent (e.g., DMF).
Cool the solution in an ice bath and carefully add the base (e.g., 1.2 eq of NaH, 60% dispersion in mineral oil) portion-wise.
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.
Add a solution of 4-chloro-8-methoxyquinoline (1.0 eq) in the same anhydrous solvent to the reaction mixture.
Heat the reaction to a temperature between 80 and 120 °C.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.
Purify the product by column chromatography or recrystallization.
Protocol 4: Nucleophilic Substitution with Thiols (S-Arylation)
This protocol outlines the synthesis of 4-thioether-8-methoxyquinolines.
Materials:
4-Chloro-8-methoxyquinoline
Thiol (e.g., thiophenol, alkanethiol)
Base (e.g., K₂CO₃, Cs₂CO₃, NaH)
Solvent (e.g., DMF, acetonitrile)
Round-bottom flask
Magnetic stirrer and heat source
Procedure:
In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., DMF).
Add the base (e.g., 1.5 eq of K₂CO₃).
Add 4-chloro-8-methoxyquinoline (1.0 eq) to the mixture.
Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.
Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous mixture with an organic solvent.
Wash the combined organic layers, dry, filter, and concentrate.
Purify the crude residue by column chromatography to obtain the desired 4-thioether-8-methoxyquinoline.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic substitution on 4-chloro-8-methoxyquinoline and its close analogs. These data are compiled from the scientific literature and should serve as a guide for reaction optimization.
Table 1: Amination of 4-Chloro-8-methoxyquinoline and Analogs
Nucleophile
Method
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Aniline
SNAr
-
Neat
130-140
6-8
~75-85
Piperidine
SNAr
Excess Amine
Ethanol
Reflux
12-24
~80-90
Hexylamine
SNAr
K₂CO₃
DMF
120
12
~70-80
Morpholine
Buchwald-Hartwig
NaOt-Bu
Toluene
100
4-6
>90
p-Toluidine
Buchwald-Hartwig
Cs₂CO₃
Dioxane
110
8
>85
Table 2: O- and S-Arylation/Alkylation of 4-Chloro-8-methoxyquinoline and Analogs
Nucleophile
Method
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Phenol
SNAr
NaH
DMF
100
12
~60-70
Sodium Methoxide
SNAr
-
Methanol
Reflux
6
~85-95
Thiophenol
SNAr
K₂CO₃
DMF
100
8
~75-85
Ethanethiol
SNAr
Cs₂CO₃
Acetonitrile
80
10
~70-80
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Chloro-8-methoxyquinoline, a key intermed...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Chloro-8-methoxyquinoline, a key intermediate in the preparation of various biologically active compounds. The synthesis is primarily achieved through a two-step process: the formation of the quinoline core via the Gould-Jacobs reaction, followed by chlorination of the resulting hydroxyquinoline.
Synthetic Pathway Overview
The synthesis of 4-Chloro-8-methoxyquinoline proceeds through the formation of an 8-methoxyquinolin-4-ol intermediate, which is subsequently chlorinated. The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines.[1][2] In this case, 2-methoxyaniline (o-anisidine) is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate that undergoes thermal cyclization to yield 8-methoxyquinolin-4-ol. The final step involves the chlorination of the 4-hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]
Application Notes and Protocols: 4-Chloro-8-methoxyquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-chloro-8-methoxyquinoline as a pivotal scaffold in modern drug discovery. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-8-methoxyquinoline as a pivotal scaffold in modern drug discovery. This document details its application in the synthesis of potent biological agents, particularly in oncology, and provides detailed protocols for the synthesis of derivatives and their biological evaluation.
Introduction
4-Chloro-8-methoxyquinoline is a substituted quinoline that serves as a crucial building block in medicinal chemistry. The quinoline core itself is a "privileged structure," found in a wide array of pharmacologically active compounds.[1] The specific substitution pattern of 4-chloro-8-methoxyquinoline, featuring a reactive chlorine atom at the 4-position and an electron-donating methoxy group at the 8-position, makes it an ideal starting material for the synthesis of diverse compound libraries. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various side chains, which is critical for tuning the biological activity and pharmacokinetic properties of the resulting molecules.
Role as a Key Intermediate in Drug Synthesis
The primary application of 4-chloro-8-methoxyquinoline in drug discovery is as a key intermediate for the synthesis of targeted therapies. Its derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.
Caption: Role of 4-Chloro-8-methoxyquinoline as a key intermediate in drug synthesis.
Quantitative Data Summary
Derivatives of 4-chloro-8-methoxyquinoline have been synthesized and evaluated for their biological activities against various cancer cell lines. The following table summarizes the in vitro antiproliferative activities of some representative 4-anilino-8-methoxyquinoline derivatives.
Compound ID
Substitution on Anilino Ring
Target Cell Line
IC50 (µM)
2c
3'-Fluoro
BGC823
Not explicitly stated, but superior to Gefitinib
2e
3'-Chloro
BGC823
Not explicitly stated, but superior to Gefitinib
2i
4'-Isopropyl
HeLa
Potent activity with better IC50 than Gefitinib[1]
2i
4'-Isopropyl
BGC823
Potent activity with better IC50 than Gefitinib[1]
1f
(7-fluoro derivative)
HeLa
Potent activity with better IC50 than Gefitinib[1]
1f
(7-fluoro derivative)
BGC823
Potent activity with better IC50 than Gefitinib[1]
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. BGC823 is a human gastric carcinoma cell line, and HeLa is a human cervical cancer cell line. Gefitinib is a known EGFR inhibitor used as a positive control.
Experimental Protocols
Protocol 1: Synthesis of 4-(3'-Fluorophenylamino)-8-methoxyquinoline (A Representative 4-Anilinoquinoline Derivative)
This protocol describes a general procedure for the synthesis of 4-anilinoquinoline derivatives via nucleophilic aromatic substitution.[1]
Materials:
4-Chloro-8-methoxyquinoline
3-Fluoroaniline
Isopropanol (i-PrOH)
Pyridine-HCl
Round-bottom flask with reflux condenser
Stirring plate with heating mantle
Thin Layer Chromatography (TLC) apparatus
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
To a solution of 4-chloro-8-methoxyquinoline (1 mmol) in isopropanol (10 mL) in a round-bottom flask, add 3-fluoroaniline (1.2 mmol) and a catalytic amount of pyridine-HCl.
Heat the reaction mixture to reflux and stir for 4-6 hours.
Monitor the progress of the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(3'-fluorophenylamino)-8-methoxyquinoline.
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a colorimetric assay to determine the cytotoxic effects of synthesized 4-chloro-8-methoxyquinoline derivatives on cancer cell lines.[2][3][4][5][6]
Materials:
Synthesized 4-anilinoquinoline derivatives
Cancer cell line (e.g., BGC823, HeLa)
96-well plates
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Procedure:
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations with the cell culture medium.
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Gefitinib).
Incubate the plates for another 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
PI3K/Akt/mTOR Signaling Pathway Inhibition
Many quinoline-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the logical flow of experiments in the discovery of bioactive compounds starting from 4-chloro-8-methoxyquinoline.
Caption: Experimental workflow for drug discovery using 4-chloro-8-methoxyquinoline.
Technical Support Center: Synthesis of 4-Chloro-8-methoxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-8-methoxyquinol...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-8-methoxyquinoline synthesis.
This guide addresses common issues encountered during the synthesis of 4-Chloro-8-methoxyquinoline, which is typically prepared by the chlorination of 4-hydroxy-8-methoxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via a mechanism similar to the Vilsmeier-Haack reaction.[1]
Q1: I am experiencing low or no yield of 4-Chloro-8-methoxyquinoline. What are the common causes and how can I improve it?
A1: Low or no product yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
Incomplete Reaction:
Insufficient Heating or Reaction Time: Ensure the reaction is heated to an appropriate temperature, typically between 90-120°C, for a sufficient duration, generally 4-12 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Inadequate Amount of Chlorinating Agent: A modest increase in the molar equivalents of the chlorinating agent, such as POCl₃, can drive the reaction to completion.[1]
Decomposition of Starting Material or Product:
Prolonged Exposure to High Temperatures: Avoid unnecessarily long reaction times or excessive temperatures, which can lead to the degradation of the starting material or the desired product.[1]
Moisture in the Reaction:
Decomposition of Chlorinating Agent: Chlorinating agents like phosphorus oxychloride are highly sensitive to moisture and will decompose, reducing their effectiveness.[1] It is imperative to use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.[1]
Poor Quality of Reagents:
Degraded Reagents: The use of old or improperly stored chlorinating agents can significantly impact the yield. Always use freshly opened or properly stored reagents.[1] The purity of the 4-hydroxy-8-methoxyquinoline starting material should also be verified.
Q2: My reaction mixture is turning dark, and I am observing the formation of tar-like impurities. What is causing this and how can I prevent it?
A2: The formation of dark-colored impurities is often due to side reactions.
Potential Causes & Solutions:
Side Reactions: The electron-rich quinoline ring, activated by the methoxy group, is susceptible to various side reactions, especially at elevated temperatures, which can lead to the formation of polymeric or tar-like substances.[2]
Temperature Control: Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.[2]
Reaction with Residual Impurities: Impurities from the synthesis of the starting material, 4-hydroxy-8-methoxyquinoline, may react with the chlorinating agent.
Purification of Starting Material: Ensure the starting material is of high purity before proceeding with the chlorination step.
Q3: I am having difficulty with the work-up and purification of the final product. What are the best practices?
A3: Proper work-up and purification are critical for obtaining a high-purity product.
Potential Issues & Solutions:
Precipitation of the Hydrochloride Salt: If the work-up is performed under acidic conditions, the product may precipitate as its hydrochloride salt.
Neutralization: Adjust the pH of the aqueous solution to be neutral or slightly basic to ensure the product is in its free base form.[2] This is typically done by carefully quenching the reaction mixture in ice-water and then neutralizing with a base like potassium carbonate.[1]
Formation of Insoluble Polymers:
Optimize Reaction Conditions: Re-evaluate the reaction temperature and time to minimize the formation of polymers.[2]
Purification Strategy:
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system. A mixture of ethanol and ethyl acetate has been reported to be effective for similar compounds.[1]
Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Illustrative Reaction Conditions for the Chlorination of 4-hydroxy-8-methoxyquinoline
Note: The following data is illustrative and based on typical outcomes for similar chlorination reactions of hydroxyquinolines. Actual yields will vary depending on the specific experimental setup and substrate purity.
Protocol 1: Synthesis of 4-Chloro-8-methoxyquinoline
This protocol describes the chlorination of 4-hydroxy-8-methoxyquinoline using phosphorus oxychloride.
Materials:
4-hydroxy-8-methoxyquinoline
Phosphorus oxychloride (POCl₃), freshly distilled
Ice
Potassium carbonate solution (aqueous)
Dichloromethane or Ethyl acetate
Anhydrous sodium sulfate
Round-bottom flask
Reflux condenser
Magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-8-methoxyquinoline (1 equivalent).
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of phosphorus oxychloride (e.g., 10-20 equivalents). The POCl₃ can also be used as the solvent.
Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature with stirring for 6-8 hours.
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous potassium carbonate solution until the pH is approximately 8-9.
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of 4-Chloro-8-methoxyquinoline by Recrystallization
Materials:
Crude 4-Chloro-8-methoxyquinoline
Ethanol
Ethyl acetate
Erlenmeyer flask
Hot plate
Buchner funnel and flask
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Chloro-8-methoxyquinoline in a minimal amount of a hot 1:1 mixture of ethanol and ethyl acetate.
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold solvent mixture.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Synthesis pathway for 4-Chloro-8-methoxyquinoline.
Technical Support Center: 4-Chloro-8-methoxyquinoline Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 4-Chloro-8-methoxyquinoline...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving 4-Chloro-8-methoxyquinoline. The following guides and frequently asked questions (FAQs) provide solutions to potential challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction on 4-Chloro-8-methoxyquinoline resulting in a low yield?
A1: Low yields in nucleophilic aromatic substitution (SNAr) reactions with 4-Chloro-8-methoxyquinoline can stem from several factors. The reactivity of the quinoline ring, the strength and concentration of the nucleophile, reaction temperature, and choice of solvent are all critical parameters. The electron-donating effect of the methoxy group at the 8-position can slightly deactivate the ring towards nucleophilic attack compared to unsubstituted chloroquinolines. Additionally, the basicity of some nucleophiles can lead to side reactions or difficult purifications.[1][2]
Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products?
A2: The formation of multiple products can be due to several reasons. One common side reaction is the hydrolysis of the chloro group to a hydroxyl group, especially if water is present in the reaction mixture. Another possibility is the occurrence of di-substitution if there are other reactive sites on your starting material or if the product of the initial substitution can react further.[2] In some cases, especially at high temperatures, degradation of the starting material or the product may occur.
Q3: My 4-Chloro-8-methoxyquinoline starting material appears to be unreactive. What can I do to drive the reaction to completion?
A3: If you are observing a lack of reactivity, consider the following adjustments. Increasing the reaction temperature can help overcome the activation energy barrier.[2] Using a more polar, aprotic solvent can enhance the nucleophilicity of your reactant. Additionally, for amine nucleophiles, the addition of a non-nucleophilic base can deprotonate the amine, thereby increasing its reactivity.[2] Finally, ensure your reagents are pure and dry, as impurities can inhibit the reaction.
Q4: How can I effectively purify my 4-substituted-8-methoxyquinoline product?
A4: The purification of quinoline derivatives can be challenging due to their basicity, which can lead to strong interactions with silica gel during column chromatography, resulting in tailing peaks or irreversible adsorption.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[1] Alternatively, using a different stationary phase like neutral or basic alumina, or an amine-functionalized silica column can be beneficial.[1] For highly polar products, reversed-phase chromatography may be a more suitable purification method.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of 4-Chloro-8-methoxyquinoline in Nucleophilic Substitution Reactions
Potential Cause
Troubleshooting Steps
Insufficiently Activated Quinoxaline Ring
While the nitrogen in the quinoline ring activates the 4-position to nucleophilic attack, the 8-methoxy group can have a slight deactivating effect. Consider using a catalyst if applicable to your reaction type.
Weak Nucleophile
For weakly nucleophilic amines or thiols, consider adding a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to deprotonate the nucleophile and increase its reactivity.[2]
Steric Hindrance
If your nucleophile is sterically bulky, it may have difficulty accessing the 4-position of the quinoline ring. Consider using a less hindered nucleophile if your synthetic route allows.
Inappropriate Solvent
Protic solvents can solvate the nucleophile, reducing its reactivity.[2] Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Suboptimal Temperature
SNAr reactions often require elevated temperatures.[2] Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Issue 2: Formation of Byproducts and Impurities
Potential Cause
Troubleshooting Steps
Hydrolysis of the Chloro Group
Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Di-substitution or Polysubstitution
If your nucleophile has multiple reactive sites, or if the product can react further, consider using a protecting group strategy. Alternatively, carefully control the stoichiometry of your reactants.
Decomposition of Starting Material or Product
High reaction temperatures can lead to degradation.[2] Try running the reaction at a lower temperature for a longer duration. The use of a milder base can also prevent decomposition.[2]
Side Reactions with the Methoxy Group
Under strongly acidic or basic conditions at high temperatures, the methoxy group could potentially be cleaved. Ensure your reaction conditions are not overly harsh.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Generic Nucleophilic Substitution Reaction
Entry
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
1
Toluene
K₂CO₃
80
12
35
2
DMF
K₂CO₃
80
12
65
3
DMF
Cs₂CO₃
80
12
80
4
DMF
Cs₂CO₃
100
8
92
5
DMSO
Cs₂CO₃
120
6
85 (with some decomposition)
Note: These are representative conditions and yields. Optimization for specific substrates is recommended.[2]
Table 2: Optimization of Suzuki Coupling of 4-Chloro-8-methoxyquinoline with Phenylboronic Acid
General Procedure for Nucleophilic Aromatic Substitution of 4-Chloro-8-methoxyquinoline with an Amine
To a solution of 4-Chloro-8-methoxyquinoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).[2]
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate with 0.5% triethylamine) or alumina.[1][2]
General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Chloro-8-methoxyquinoline
In a reaction vessel, combine 4-Chloro-8-methoxyquinoline (1.0 eq), the boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).[3]
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).
Heat the mixture under an inert atmosphere (e.g., Argon) to the desired temperature (e.g., 90-110 °C) for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Technical Support Center: Optimization of 4-Chloro-8-methoxyquinoline Suzuki Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-8-methoxyquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 4-Chloro-8-methoxyquinoline, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction showing low or no yield of the desired coupled product?
Low or no product formation is a frequent challenge, particularly with less reactive aryl chlorides like 4-Chloro-8-methoxyquinoline. The issue can often be traced back to the catalyst system, reaction conditions, or reagent quality.
Possible Causes & Solutions:
Insufficient Catalyst Activity: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Traditional catalysts like Pd(PPh₃)₄ may be ineffective.
Solution: Employ more robust and active catalyst systems. Catalysts featuring bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often more effective for coupling aryl chlorides. Buchwald's G2, G3, or G4 precatalysts are excellent starting points. N-heterocyclic carbene (NHC) ligands can also provide high activity.
Ineffective Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.
Solution: Screen a variety of bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for challenging couplings. The choice of base can be solvent-dependent.
Suboptimal Solvent: The solvent influences the solubility of reagents and the stability and activity of the catalyst.
Solution: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically effective. Toluene is also a viable option. The ideal solvent system should be determined empirically.
Low Reaction Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond can be slow and may require elevated temperatures.
Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave heating can sometimes be beneficial for reducing reaction times and improving yields.
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black.
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Thoroughly degas the solvent and reaction mixture before adding the catalyst.
Illustrative Data: Effect of Catalyst and Ligand on Aryl Chloride Coupling
The following table, compiled from data on similar challenging aryl chloride substrates, illustrates the impact of the catalyst system on product yield.
Catalyst Precursor
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
Pd(OAc)₂
PPh₃
K₂CO₃
Dioxane/H₂O
100
<10
Pd₂(dba)₃
P(t-Bu)₃
K₃PO₄
Dioxane
80
>90
XPhos Pd G3
XPhos
K₃PO₄
t-BuOH/H₂O
100
>95
SPhos Pd G2
SPhos
K₃PO₄
Toluene/H₂O
100
>95
Note: This data is illustrative and serves as a guide for catalyst selection. Optimal conditions for 4-Chloro-8-methoxyquinoline may vary.
Question 2: My reaction is producing significant side products, such as the dehalogenated starting material or homocoupled boronic acid.
The formation of byproducts can compete with the desired cross-coupling reaction, reducing the overall yield and complicating purification.
Possible Causes & Solutions:
Dehalogenation (Hydrodehalogenation): Replacement of the chlorine atom with a hydrogen atom can occur, particularly in the presence of a hydrogen source and an active catalyst.
Solution: Ensure anhydrous conditions if possible, although some water is often necessary for the Suzuki reaction. The choice of base and solvent can also influence this side reaction. Using a less reactive base or a different solvent system may mitigate this issue.
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and react with water or other protic species to form the corresponding arene.
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Minimizing reaction time and temperature can also help.
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct.
Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. The choice of ligand can also influence the rates of cross-coupling versus homocoupling.
Illustrative Data: Effect of Base on Suzuki Coupling
The choice of base can influence both the yield of the desired product and the formation of side products. The following table provides a comparison of different bases in a typical Suzuki coupling.
Base
Solvent
Yield of Cross-Coupled Product (%)
Na₂CO₃
DMF/H₂O
85
K₂CO₃
DMF/H₂O
95
K₃PO₄
Dioxane/H₂O
98
Cs₂CO₃
Dioxane/H₂O
99
NaOH
Toluene/H₂O
70
Note: This data is for a model system and illustrates general trends. The optimal base for the 4-Chloro-8-methoxyquinoline coupling should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for haloquinolines in Suzuki coupling?
The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. Therefore, 4-Chloro-8-methoxyquinoline is expected to be less reactive than its bromo or iodo analogues, often requiring more forcing reaction conditions.
Q2: Can I perform this reaction without a phosphine ligand?
Yes, phosphine-free catalyst systems have been successfully employed for the Suzuki coupling of some chloro-heterocycles. For example, using palladium acetate (Pd(OAc)₂) in water has been shown to be effective for the coupling of 4,7-dichloroquinoline.[1] However, for many challenging substrates like 4-Chloro-8-methoxyquinoline, phosphine-ligated palladium catalysts generally offer higher activity and broader substrate scope.
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q4: What is a general experimental protocol I can start with?
The following is a general starting protocol that can be optimized for the Suzuki coupling of 4-Chloro-8-methoxyquinoline.
General Experimental Protocol:
To a dry reaction vessel, add 4-Chloro-8-methoxyquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL).
Technical Support Center: Purification of 4-Chloro-8-methoxyquinoline
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-8-methoxyquinoline. Frequently Asked Quest...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-8-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Chloro-8-methoxyquinoline?
Common impurities in crude 4-Chloro-8-methoxyquinoline largely depend on the synthetic route. A frequent method involves the chlorination of a hydroxyquinoline precursor.[1] Potential impurities may include:
Unreacted Starting Materials: Such as 4-hydroxy-8-methoxyquinoline.
Byproducts from Side Reactions: These can include isomers or over-chlorinated products.
Residual Solvents and Reagents: For example, phosphorus oxychloride or solvents used during the synthesis.
Q2: What are the recommended storage conditions for purified 4-Chloro-8-methoxyquinoline?
Purified 4-Chloro-8-methoxyquinoline should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
Q3: How can I assess the purity of my 4-Chloro-8-methoxyquinoline sample?
Purity can be assessed using several analytical techniques:
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify organic impurities.
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Purification
Q4: My recrystallization of 4-Chloro-8-methoxyquinoline resulted in a low yield. What could be the cause?
Low recovery after recrystallization can be due to several factors:
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.[2]
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.[2]
Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper.[3]
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
Q5: I'm seeing multiple spots on the TLC plate after column chromatography. How can I improve the separation?
If column chromatography is not providing adequate separation, consider the following adjustments:
Optimize the mobile phase: Experiment with different solvent systems and gradients. A less polar solvent system will generally result in slower elution and potentially better separation of components.[5]
Use a finer mesh silica gel: A smaller particle size of the stationary phase can improve resolution.[1]
Adjust the column dimensions: A longer and narrower column can enhance separation.
Check the loading technique: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[1]
Q6: An oily residue formed during my recrystallization attempt. How can I resolve this?
"Oiling out" occurs when the solute comes out of solution above its melting point. To address this:
Re-heat the solution to dissolve the oil.
Add more solvent before allowing it to cool slowly again.
Try a different solvent system. A solvent with a lower boiling point might be more suitable.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of 4-Chloro-8-methoxyquinoline and related compounds.
Protocol 1: Recrystallization of 4-Chloro-8-methoxyquinoline
This protocol outlines a general procedure for the purification of solid 4-Chloro-8-methoxyquinoline by recrystallization.[7]
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product at room temperature and at the solvent's boiling point. Ethanol or a mixture of hexane and ethyl acetate are common starting points.[6]
Dissolution: Place the crude 4-Chloro-8-methoxyquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[4]
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[3]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of 4-Chloro-8-methoxyquinoline
This protocol describes the purification of crude 4-Chloro-8-methoxyquinoline using normal-phase column chromatography.[1][5]
Column Preparation:
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether).
Pour the slurry into a glass chromatography column, ensuring even packing without air bubbles.
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or the mobile phase.
Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.[1]
Elution:
Begin eluting the column with the mobile phase.
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in petroleum ether) to elute the compounds from the column.
Fraction Collection and Analysis:
Collect the eluent in separate fractions.
Monitor the fractions by TLC to identify which ones contain the purified 4-Chloro-8-methoxyquinoline.[1]
Solvent Removal:
Combine the pure fractions containing the desired product.
Remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-8-methoxyquinoline.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of 4-Chloro-8-methoxyquinoline.
Stability issues of 4-Chloro-8-methoxyquinoline in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Chloro-8-methoxyquinoline in various solvents. Below you will find trou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Chloro-8-methoxyquinoline in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research and development activities.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments involving 4-Chloro-8-methoxyquinoline.
Issue 1: Rapid Degradation of 4-Chloro-8-methoxyquinoline in Solution
Symptom: Loss of parent compound peak and appearance of new peaks in HPLC analysis shortly after dissolution.
Potential Cause: The solvent may be promoting degradation through hydrolysis or nucleophilic substitution. Aprotic polar solvents like DMSO and DMF have been observed to cause hydrolysis of the 4-chloro group in similar 4-halo-8-quinolinols.
Solution:
Solvent Selection: If possible, switch to a less reactive solvent. Protic solvents, while potentially engaging in nucleophilic substitution, may be less aggressive than dipolar aprotic solvents in promoting hydrolysis of the chloro group.[1]
Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.
pH Control: If using aqueous solutions, maintain a neutral to slightly acidic pH, as both strongly acidic and basic conditions can catalyze hydrolysis.[1]
Fresh Solutions: Prepare solutions of 4-Chloro-8-methoxyquinoline immediately before use.
Issue 2: Inconsistent Results in Biological Assays
Symptom: High variability in experimental results between replicates or batches.
Potential Cause: Degradation of the compound in the assay medium. The complex composition of biological media can offer multiple pathways for degradation.
Solution:
Stability Check in Media: Perform a preliminary experiment to assess the stability of 4-Chloro-8-methoxyquinoline in the specific assay medium over the time course of the experiment.
Control Experiments: Include a time-zero control and a control incubated for the full duration of the assay to quantify the extent of degradation.
Minimize Incubation Time: If the compound is found to be unstable, redesign the experiment to minimize the incubation time.
Issue 3: Formation of Precipitates in Solution
Symptom: The solution becomes cloudy or a solid precipitate forms over time.
Potential Cause:
Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent.
Degradation Product Precipitation: A degradation product with lower solubility than the parent compound may be forming and precipitating out of solution.
Solution:
Solubility Determination: Determine the solubility of 4-Chloro-8-methoxyquinoline in the solvent at the experimental temperature before preparing stock solutions.
Co-solvents: Consider the use of a co-solvent system to improve solubility.
Analysis of Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Chloro-8-methoxyquinoline?
A1: Based on the chemistry of 4-chloroquinolines and related structures, the primary degradation pathways are likely to be:
Hydrolysis of the 4-chloro group: This is a common reaction for 4-haloquinolines, especially in the presence of water and certain polar aprotic solvents, leading to the formation of 4-hydroxy-8-methoxyquinoline.[2][3]
Nucleophilic substitution at the 4-position: The chloro group can be displaced by other nucleophiles present in the solution, such as alcohols (alcoholysis) or amines.[2][4]
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For other chloroquinolines, photodegradation has been observed to lead to dealkylation and dimerization.[5]
Oxidative degradation: In the presence of oxidizing agents, the quinoline ring system can be modified.[6]
Q2: Which solvents are recommended for storing stock solutions of 4-Chloro-8-methoxyquinoline?
A2: For short-term storage, anhydrous aprotic solvents with low nucleophilicity, such as acetonitrile or THF, are generally preferred. For longer-term storage, it is advisable to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light. If solutions are necessary for long-term storage, they should be stored at -80°C.
Q3: How does pH affect the stability of 4-Chloro-8-methoxyquinoline in aqueous solutions?
A3: Both acidic and basic conditions can catalyze the hydrolysis of the 4-chloro group. Therefore, for aqueous solutions, it is recommended to maintain a pH range of approximately 4-7 for optimal stability. Extreme pH values should be avoided.[1]
Q4: Is 4-Chloro-8-methoxyquinoline sensitive to light?
A4: Yes, quinoline derivatives can be susceptible to photodegradation. It is recommended to protect solutions of 4-Chloro-8-methoxyquinoline from light by using amber vials or by wrapping containers in aluminum foil.[5]
Data Presentation
Table 1: Estimated Stability of 4-Chloro-8-methoxyquinoline in Common Solvents
Solvent
Temperature (°C)
Estimated Half-life (t½)
Primary Degradation Pathway
DMSO
25
< 24 hours
Hydrolysis of 4-chloro group
DMF
25
< 48 hours
Hydrolysis of 4-chloro group
Methanol
25
Several days
Alcoholysis (Nucleophilic substitution)
Ethanol
25
Several days
Alcoholysis (Nucleophilic substitution)
Acetonitrile
25
Weeks (if anhydrous)
Minimal degradation
Water (pH 7)
25
Days to weeks
Hydrolysis of 4-chloro group
Water (pH 2)
25
Days
Acid-catalyzed hydrolysis
Water (pH 10)
25
Days
Base-catalyzed hydrolysis
Disclaimer: The quantitative data in this table are estimations based on the known reactivity of similar 4-haloquinoline compounds and general principles of chemical stability. Specific experimental data for 4-Chloro-8-methoxyquinoline is limited in publicly available literature. It is highly recommended to perform compound-specific stability studies for accurate determination.
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Chloro-8-methoxyquinoline
This protocol outlines a forced degradation study to identify potential degradation products and pathways.[7][8]
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-8-methoxyquinoline in acetonitrile.
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Dissolve in acetonitrile for analysis.
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general procedure for developing an HPLC method to quantify 4-Chloro-8-methoxyquinoline and its degradation products.
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B
Flow Rate: 1.0 mL/min
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. A starting point could be around 254 nm or 310 nm.
Injection Volume: 10 µL
Column Temperature: 30°C
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate specificity.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Optimizing Catalyst Selection for 4-Chloro-8-methoxyquinoline Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 4...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving 4-Chloro-8-methoxyquinoline.
Troubleshooting Guides
Problem 1: Low to No Product Yield
Low or no yield is a common challenge, particularly given the lower reactivity of a chloro-substituent compared to bromo or iodo groups. A systematic approach to troubleshooting is essential.
Possible Causes and Recommended Solutions
Cause
Recommendation
Inactive Catalyst
Ensure the generation of the active Pd(0) species. Using a precatalyst is highly recommended as it can offer a more reliable initiation of the catalytic cycle. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.
Inappropriate Catalyst/Ligand System
The choice of palladium source and ligand is critical for activating the C-Cl bond. Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For a challenging substrate like 4-chloro-8-methoxyquinoline, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. For Suzuki reactions, Pd(dppf)Cl₂ can be a good starting point.
Incorrect Base Selection
The base is crucial for the catalytic cycle, particularly in Suzuki and Buchwald-Hartwig reactions. The strength and type of base can significantly impact the outcome. Screen common bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive substrates, milder bases like KF might be considered.
Suboptimal Solvent
The solvent affects catalyst activity and the solubility of reactants. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often in aqueous mixtures for Suzuki reactions. Ensure all reactants are fully dissolved at the reaction temperature.
Insufficient Temperature
While some highly active catalyst systems can work at lower temperatures, heating is often necessary for C-Cl bond activation, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool to accelerate the reaction.
Boronic Acid/Ester Instability (Suzuki)
Boronic acids can be prone to decomposition (e.g., protodeboronation). Consider using more stable boronic esters, such as pinacol esters.
Problem 2: Significant Formation of Side Products
Side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies
Side Reaction
Mitigation Strategy
Homocoupling of Boronic Acid (Suzuki)
This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen).
Dehalogenation of 4-Chloro-8-methoxyquinoline
The chloro group is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help minimize this side reaction.
Hydrolysis of Boronic Acid/Ester (Suzuki)
Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water if using a non-aqueous system and consider a milder base.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Chloro-8-methoxyquinoline a challenging substrate for cross-coupling?
A1: The primary challenge is the strength of the C-Cl bond, which is stronger and less reactive than C-Br or C-I bonds. This makes the initial oxidative addition step of the catalytic cycle more difficult, often requiring more active catalysts and harsher reaction conditions. Additionally, the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
Q2: Which type of cross-coupling reaction is most suitable for functionalizing 4-Chloro-8-methoxyquinoline?
A2: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable options. The choice depends on the desired final product (C-C, C-N, or C-C triple bond formation). Suzuki-Miyaura coupling is often a good starting point due to its robustness and the commercial availability of a wide range of boronic acids. For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the method of choice.
Q3: Should I use a palladium or nickel catalyst?
A3: Palladium catalysts are the most widely used and have a broad substrate scope. For activating the C-Cl bond of 4-chloro-8-methoxyquinoline, highly active palladium catalysts with bulky, electron-rich phosphine or NHC ligands are generally required. Nickel catalysts can be a more cost-effective alternative and are sometimes more effective for coupling with aryl chlorides. They may also offer different selectivity.
Q4: What are "precatalysts" and why are they recommended?
A4: A precatalyst is a stable, well-defined metal-ligand complex that is activated under the reaction conditions to form the active catalytic species (e.g., Pd(0)). Using a precatalyst is highly recommended because it can lead to more reproducible results by ensuring the efficient and consistent generation of the active catalyst, compared to generating it in situ from a palladium salt and a separate ligand.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (4-Chloro-8-methoxyquinoline).
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 4-Chloro-8-methoxyquinoline
Based on general best practices for aryl chlorides.
Based on general best practices for aryl chlorides.
Note: Yields are highly dependent on the specific boronic acid used and require empirical optimization.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
Palladium Source (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temperature (°C)
Pd₂(dba)₃ (1-2)
XPhos (2-4)
NaOtBu (1.2)
Toluene
80-110
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (1.5)
Dioxane
100
BrettPhos Pd G4 (2-5)
-
K₃PO₄ (1.4)
t-BuOH
100
Note: These are general starting points for aryl chlorides and should be optimized for 4-Chloro-8-methoxyquinoline.[2][3][4][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Chloro-8-methoxyquinoline with an Arylboronic Acid
Materials:
4-Chloro-8-methoxyquinoline (1 equivalent)
Arylboronic acid (1.2 equivalents)
Pd(dppf)Cl₂ (0.03 equivalents)
Na₂CO₃ (2 equivalents)
1,4-Dioxane (degassed)
Water (degassed)
Nitrogen or Argon gas
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
To a Schlenk flask, add 4-Chloro-8-methoxyquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-methoxyquinoline.[6]
Visualizations
Caption: Troubleshooting workflow for optimizing 4-Chloro-8-methoxyquinoline cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Guide to Purity Analysis of 4-Chloro-8-methoxyquinoline by HPLC
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-chloro-8-methoxyquinoli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-chloro-8-methoxyquinoline, a key intermediate in pharmaceutical synthesis. We present a detailed, robust reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics with alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1][2] 4-Chloro-8-methoxyquinoline is a vital building block in the synthesis of various pharmaceuticals.[3][4] Its purity directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5][6][7] This guide details a recommended HPLC method for 4-chloro-8-methoxyquinoline and compares it with other analytical techniques to aid researchers in selecting the most appropriate method for their needs.
Recommended HPLC Method and Alternatives: A Comparative Overview
A reversed-phase HPLC method using a C18 column is proposed as the primary method for the purity analysis of 4-chloro-8-methoxyquinoline. This method is known for its robustness and ability to separate a wide range of non-polar to moderately polar compounds. For comparison, alternative analytical techniques such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) are also considered.[1][6][7]
Table 1: Comparison of Analytical Methods for 4-Chloro-8-methoxyquinoline Purity Analysis
Parameter
Proposed RP-HPLC Method
Gas Chromatography (GC)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Capillary Electrophoresis (CE)
Principle
Partitioning between a non-polar stationary phase and a polar mobile phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Separation by HPLC followed by mass-based detection.
Separation based on electrophoretic mobility in an electric field.
Typical Column/Capillary
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Capillary column (e.g., DB-5, 30 m x 0.25 mm)
C18 or similar HPLC column
Fused-silica capillary
Typical Mobile Phase/Carrier Gas
Acetonitrile/Water with 0.1% Formic Acid
Helium or Nitrogen
Acetonitrile/Water with formic acid or ammonium formate
Buffer solution (e.g., phosphate or borate)
Detection
UV-Vis (e.g., 230 nm)
Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Mass Spectrometry (MS)
UV-Vis or Diode Array Detector (DAD)
Selectivity
High for a wide range of impurities.
Excellent for volatile impurities and residual solvents.
Lower sample loading capacity, potential for matrix effects.
Experimental Protocols
Proposed Reversed-Phase HPLC Method
This method is designed to provide excellent resolution and sensitivity for the determination of 4-chloro-8-methoxyquinoline and its potential process-related impurities.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 30% B
2-15 min: 30% to 80% B
15-20 min: 80% B
20.1-25 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve an appropriate amount of the 4-chloro-8-methoxyquinoline sample in the mobile phase (initial composition) to obtain a concentration of approximately 0.5 mg/mL.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
Standard Preparation:
Prepare a stock solution of 4-chloro-8-methoxyquinoline reference standard at a concentration of 0.5 mg/mL in the mobile phase.
Further dilutions can be made to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the purity analysis of 4-chloro-8-methoxyquinoline using the proposed HPLC method.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-8-methoxyquinoline for Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Unambiguous Structure Elucidation In the field of medicinal chemistry and drug development, the precise structural...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Unambiguous Structure Elucidation
In the field of medicinal chemistry and drug development, the precise structural confirmation of synthesized compounds is paramount. Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their accurate characterization essential. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-8-methoxyquinoline, alongside key reference compounds, to aid researchers in its unambiguous structure confirmation.
Comparative NMR Data Analysis
The structural confirmation of 4-Chloro-8-methoxyquinoline can be achieved by a thorough analysis of its ¹H and ¹³C NMR spectra and comparison with the spectra of structurally related, simpler quinoline derivatives. The introduction of a chlorine atom at the C4 position and a methoxy group at the C8 position induces predictable shifts in the NMR signals of the quinoline core, providing a unique spectroscopic fingerprint.
Below, we present a comparison of the experimental ¹H and ¹³C NMR chemical shifts for quinoline, 4-chloroquinoline, and 8-hydroxyquinoline (as a proxy for 8-methoxyquinoline for which direct experimental data is less readily available). Predicted values for 4-Chloro-8-methoxyquinoline are also provided based on the additive effects of the substituents.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
Proton
Quinoline
4-Chloroquinoline
8-Hydroxyquinoline
4-Chloro-8-methoxyquinoline (Predicted)
H-2
8.90
8.82
8.78
~8.7
H-3
7.38
7.45
7.43
~7.5
H-5
8.12
8.15
7.45
~7.3
H-6
7.72
7.65
7.33
~7.2
H-7
7.55
7.80
7.19
~7.0
OCH₃
-
-
-
~4.0
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
Carbon
Quinoline
4-Chloroquinoline
8-Hydroxyquinoline
4-Chloro-8-methoxyquinoline (Predicted)
C-2
150.3
151.2
148.5
~150
C-3
121.1
122.5
121.8
~123
C-4
136.0
142.5
136.3
~142
C-4a
128.3
129.0
127.8
~129
C-5
129.5
129.8
117.8
~118
C-6
126.6
127.5
127.8
~128
C-7
127.7
130.5
110.2
~110
C-8
129.5
125.2
153.8
~154
C-8a
148.4
149.5
138.2
~140
OCH₃
-
-
-
~56
Note: The chemical shifts are reported relative to tetramethylsilane (TMS). The predicted values for 4-Chloro-8-methoxyquinoline are estimations and may vary slightly from experimental values.
Key Spectroscopic Features for Structure Confirmation
¹H NMR:
The downfield shift of H-2 and H-3 in 4-chloroquinoline compared to quinoline is due to the electron-withdrawing effect of the chlorine atom. A similar effect is expected in 4-Chloro-8-methoxyquinoline.
The methoxy group at C-8 will introduce a characteristic singlet at approximately 4.0 ppm.
The protons on the benzene ring (H-5, H-6, H-7) will be influenced by both the chloro and methoxy groups, leading to a distinct splitting pattern and chemical shifts that can be rationalized based on their electronic effects.
¹³C NMR:
The carbon directly attached to the chlorine atom (C-4) will experience a significant downfield shift.
The carbon bearing the methoxy group (C-8) will also be shifted downfield due to the oxygen atom's electronegativity.
The methoxy carbon itself will appear as a distinct signal around 56 ppm.
Visualizing the Structure and Analytical Workflow
To aid in the assignment of NMR signals and to provide a clear overview of the analytical process, the following diagrams are provided.
Caption: Numbered structure of 4-Chloro-8-methoxyquinoline.
Caption: General workflow for NMR-based structure confirmation.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of quinoline derivatives.
1. Sample Preparation:
Accurately weigh 5-10 mg of the 4-Chloro-8-methoxyquinoline sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Cap the NMR tube securely.
2. NMR Data Acquisition:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal resolution and lineshape.
For ¹H NMR:
Acquire the spectrum using a standard single-pulse experiment.
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
For ¹³C NMR:
Acquire the spectrum using a proton-decoupled single-pulse experiment.
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction to ensure all peaks are in the absorptive mode.
Apply baseline correction to obtain a flat baseline.
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
By following this guide, researchers can confidently confirm the structure of 4-Chloro-8-methoxyquinoline and other related derivatives, ensuring the integrity of their chemical entities for further studies in drug discovery and development.
Validation
A Comparative Analysis of the Biological Activities of 4-Chloro-8-methoxyquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Strategic modifi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Strategic modifications to the quinoline ring can significantly influence its pharmacological properties. This guide provides a comparative overview of the biological activities of 4-Chloro-8-methoxyquinoline and its positional isomers, focusing on their cytotoxic and antimicrobial properties. By presenting available experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Cytotoxicity
The anticancer potential of chloro-methoxy substituted quinolines is an area of active investigation. While direct comparative studies on the cytotoxicity of 4-Chloro-8-methoxyquinoline and its isomers are limited, data on related derivatives provide valuable insights into their structure-activity relationships.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Quinolone Derivatives
From the available data, it is evident that quinoline derivatives bearing chloro and methoxy substituents exhibit significant cytotoxic activity. For instance, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively.[1] This activity was notably higher than its parent compound, neocryptolepine. Furthermore, certain 4-anilino-8-methoxyquinoline derivatives have shown superior antitumor activity against HeLa and BGC-823 cell lines when compared to the established drug gefitinib. A 3-chloroquinoline derivative with an 8-methoxy substitution also displayed an IC50 of 11 µM against the DU-145 prostate cancer cell line.[2] These findings underscore the potential of the 8-methoxyquinoline scaffold in the design of novel anticancer agents.
Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The introduction of chloro and methoxy groups can modulate their spectrum and potency.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Quinolone Derivatives
Derivatives of 8-methoxy-4-methyl-quinoline have demonstrated notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values of 3.125 µg/mL and 6.25 µg/mL, respectively.[3] While not directly equipotent with ampicillin against S. aureus, this derivative shows comparable activity to ampicillin against E. coli.[3] Additionally, derivatives of 4-chloro-7-methoxyquinoline have been synthesized and shown to possess antimicrobial properties. For instance, a 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative exhibited an MIC of 7.812 µg/mL against E. coli.[4] A comparative study between a C-8 methoxy quinolone (moxifloxacin) and a C-8 chlorine quinolone (BAY y 3118) indicated that the methoxy group at the C-8 position appeared to significantly lower the propensity for the development of quinolone resistance.[5]
Signaling Pathways and Experimental Workflows
The biological effects of these quinoline derivatives are often mediated through the modulation of key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Several quinoline derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Experimental Workflow: Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
Add various concentrations of the quinoline derivatives to the wells.
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubate for a specified period (e.g., 48-72 hours).
3. MTT Addition:
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
Incubate the plate for 4 hours in a humidified atmosphere.[7]
4. Formazan Solubilization:
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
Place the plate on an orbital shaker for a few minutes to ensure complete solubilization of the purple formazan crystals.
5. Absorbance Measurement:
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] The reference wavelength should be more than 650 nm.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compounds induce cell cycle arrest at specific phases.
1. Cell Treatment and Harvesting:
Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.
Harvest the cells by trypsinization, collecting both adherent and floating cells.
2. Fixation:
Wash the cells with PBS and then fix them in cold 70% ethanol, adding it dropwise while vortexing.
Incubate the cells at -20°C for at least 2 hours.
3. Staining:
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
Incubate at room temperature for 30 minutes in the dark.
4. Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer.
The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Validating the Synthesis of 4-Chloro-8-methoxyquinoline: A Spectroscopic Comparison Guide
For Immediate Release This guide provides a comprehensive comparison of spectroscopic data for the validation of 4-Chloro-8-methoxyquinoline synthesis. Intended for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic data for the validation of 4-Chloro-8-methoxyquinoline synthesis. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics of the target compound and compares them with a plausible precursor, 8-Methoxyquinolin-4-ol. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided to ensure reproducibility.
Synthesis Overview
The synthesis of 4-Chloro-8-methoxyquinoline can be achieved through a two-step process. The initial step involves the formation of the quinoline core to produce 8-Methoxyquinolin-4-ol, a key intermediate. This is followed by a chlorination reaction to yield the final product. A well-established method for constructing the quinoline ring system is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.
Spectroscopic Validation
The successful synthesis of 4-Chloro-8-methoxyquinoline is confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide a molecular fingerprint of the compound, allowing for unambiguous identification and differentiation from the starting materials and potential byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for 4-Chloro-8-methoxyquinoline are compared with those of the precursor, 8-Methoxyquinolin-4-ol, in the tables below.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
Proton
8-Methoxyquinolin-4-ol (Expected δ, ppm)
4-Chloro-8-methoxyquinoline (Expected δ, ppm)
Key Differences
H-2
~8.0
~8.8
Downfield shift due to the electron-withdrawing effect of the chloro group.
H-3
~6.1
~7.4
Significant downfield shift upon chlorination.
H-5
~7.6
~7.7
Minor shift.
H-6
~7.3
~7.4
Minor shift.
H-7
~7.0
~7.1
Minor shift.
OCH₃
~3.9
~4.0
Minor shift.
OH
~11.5 (broad)
-
Disappearance of the hydroxyl proton signal.
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon
8-Methoxyquinolin-4-ol (Expected δ, ppm)
4-Chloro-8-methoxyquinoline (Expected δ, ppm)
Key Differences
C-2
~140
~151
Downfield shift.
C-3
~108
~122
Significant downfield shift.
C-4
~178
~143
Significant upfield shift due to the replacement of the hydroxyl group with chlorine.
C-4a
~140
~149
Downfield shift.
C-5
~124
~125
Minor shift.
C-6
~115
~127
Downfield shift.
C-7
~110
~118
Downfield shift.
C-8
~155
~156
Minor shift.
C-8a
~149
~141
Upfield shift.
OCH₃
~56
~56
No significant change.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies are summarized below.
Table 3: Comparative IR Data (KBr, cm⁻¹)
Functional Group
8-Methoxyquinolin-4-ol (Expected Frequency)
4-Chloro-8-methoxyquinoline (Expected Frequency)
Key Differences
O-H stretch
3400-3200 (broad)
-
Disappearance of the broad O-H stretch.
C=O stretch
~1640
-
Disappearance of the C=O stretch from the quinolone tautomer.
C-Cl stretch
-
800-600
Appearance of a C-Cl stretching vibration.
C-O stretch (aryl ether)
~1250
~1250
Present in both compounds.
C=N stretch
~1600
~1600
Present in both compounds.
Aromatic C-H stretch
~3100-3000
~3100-3000
Present in both compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Comparative Mass Spectrometry Data
Parameter
8-Methoxyquinolin-4-ol
4-Chloro-8-methoxyquinoline
Key Differences
Molecular Formula
C₁₀H₉NO₂
C₁₀H₈ClNO
Different elemental composition.
Molecular Weight
175.18 g/mol
193.63 g/mol
Increased molecular weight due to the substitution of -OH with -Cl.[1]
Expected [M]⁺
m/z 175
m/z 193
Molecular ion peak reflects the respective molecular weights.
Expected [M+2]⁺
m/z 177 (due to ¹³C)
m/z 195 (due to ¹³C and ³⁷Cl)
The [M+2]⁺ peak for the chlorinated compound will be significantly more intense (approx. 1/3 of [M]⁺) due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
Synthesis of 4-Chloro-8-methoxyquinoline
Step 1: Synthesis of 8-Methoxyquinolin-4-ol
This step can be performed via a Gould-Jacobs reaction. A mixture of 2-methoxyaniline and diethyl ethoxymethylenemalonate is heated to form the intermediate, which is then cyclized at a high temperature in a high-boiling solvent like diphenyl ether. The resulting product is then hydrolyzed and decarboxylated to yield 8-Methoxyquinolin-4-ol.
Step 2: Chlorination of 8-Methoxyquinolin-4-ol
8-Methoxyquinolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom. The reaction is typically heated to ensure completion. After the reaction, the mixture is carefully quenched with ice water, and the product is extracted and purified.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
IR Spectroscopy: The IR spectrum is recorded using the KBr pellet method on an FTIR spectrometer.
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and the validation process.
A Comparative Guide to Catalysts for Suzuki Reactions with 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For drug d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For drug discovery and development, the functionalization of heterocyclic scaffolds like quinoline is of paramount importance. However, the use of electron-deficient and relatively unreactive 4-chloroquinolines as substrates presents a significant challenge, necessitating the careful selection of a highly efficient catalytic system.
This guide provides a comparative overview of various catalysts employed for the Suzuki reaction with 4-chloroquinolines. We will delve into the performance of traditional and advanced palladium-based catalysts, as well as emerging nickel-based systems, supported by experimental data from the literature.
Performance Comparison of Catalyst Systems
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of 4-chloroquinolines. Below is a summary of the performance of different classes of catalysts. Please note that direct comparison can be nuanced due to variations in reaction conditions across different studies.
Environmentally friendly conditions, but may require longer reaction times and elevated temperatures. The yield is for the related 4,7-dichloroquinoline.[1]
Pd(PPh₃)₄
PPh₃
K₂CO₃
Toluene/EtOH/H₂O (2:1:1)
80
12
55-85
A classic, readily available catalyst, but can be less effective for challenging aryl chlorides, sometimes resulting in moderate yields.
Pd₂(dba)₃ / SPhos
SPhos
K₃PO₄
1,4-Dioxane
100
2-4
>90 (Typical)
Buchwald ligands like SPhos are highly effective for unactivated aryl chlorides, often providing excellent yields with shorter reaction times.
Pd(PEPPSI-IPr)
IPr (NHC)
K₂CO₃
t-BuOH
80
12
>90 (Typical)
N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for electron-deficient heteroaryl chlorides.
Nickel-Based Catalysts
NiCl₂(dppf)
dppf
K₃PO₄
1,4-Dioxane
100
12-24
60-90 (Typical)
A cost-effective alternative to palladium. Can be effective for some heteroaryl chlorides, including 6-chloroquinoline.[2]
NiCl₂(PCy₃)₂
PCy₃
K₃PO₄
t-Amyl alcohol
100
12
Good to Excellent
Demonstrates the utility of nickel catalysts with phosphine ligands in green solvents for the coupling of heteroaryl halides.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Phosphine-Free Palladium-Catalyzed Suzuki Coupling of 4,7-Dichloroquinoline
This protocol is adapted from a study on the Suzuki cross-coupling of 4,7-dichloroquinoline with phenylboronic acid in water.[1]
Materials:
4,7-Dichloroquinoline
Phenylboronic acid
Palladium(II) Acetate (Pd(OAc)₂)
Sodium Carbonate (Na₂CO₃)
Water (degassed)
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Procedure:
To a round-bottom flask, add 4,7-dichloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (3.0 mmol), and palladium(II) acetate (0.02 mmol).
Add 10 mL of degassed water to the flask.
The reaction mixture is heated to reflux (100 °C) with vigorous stirring for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 7-chloro-4-phenylquinoline.
Protocol 2: Suzuki Coupling of 4-Chloroquinoline Derivatives using Pd(PPh₃)₄
This is a general procedure based on the use of Tetrakis(triphenylphosphine)palladium(0) for the synthesis of arylated quinolines.[3]
In a Schlenk flask under an inert atmosphere (e.g., argon), add the 4-chloroquinoline derivative (1.0 mmol), arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1, 10 mL).
The reaction mixture is heated to 80 °C and stirred for 12 hours.
Monitor the reaction by TLC.
Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography.
Protocol 3: Nickel-Catalyzed Suzuki Coupling of a Heteroaryl Chloride
This protocol is a general guideline for the nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl chlorides.
In a Schlenk tube under an inert atmosphere, combine 4-chloroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), NiCl₂(dppf) (0.05 mmol), and K₃PO₄ (3.0 mmol).
Add 5 mL of anhydrous and degassed 1,4-dioxane.
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.
Monitor the reaction's progress by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution and purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of 4-chloroquinolines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Assessing the Efficacy of 4-Chloro-8-methoxyquinoline Derivatives In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro efficacy of 4-Chloro-8-methoxyquinoline derivatives, with a focus on their anticancer properties...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 4-Chloro-8-methoxyquinoline derivatives, with a focus on their anticancer properties. The content summarizes key experimental data, details relevant methodologies, and visualizes associated cellular signaling pathways to offer a comprehensive resource for researchers in oncology and medicinal chemistry. The primary focus of this guide is on a series of 4-anilino-8-methoxyquinoline derivatives, for which comparative data is available against established cancer cell lines and a known EGFR inhibitor, Gefitinib.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of 4-anilino-8-methoxyquinoline derivatives was evaluated against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values, providing a clear comparison of the potency of these compounds.
Table 1: IC₅₀ Values of 4-(Anilino)-8-methoxyquinoline Derivatives Against HeLa and BGC-823 Cancer Cell Lines [1]
Compound ID
Substituent on Aniline Ring
HeLa IC₅₀ (μM)
BGC-823 IC₅₀ (μM)
2b
4'-Chloro
> 40
11.23
2c
3'-Fluoro
18.35
9.17
2e
3',4'-Dichloro
11.37
5.16
2f
3'-Chloro-4'-fluoro
10.15
4.82
2i
4'-Isopropyl
7.15
4.65
Gefitinib
Reference Drug
17.12
19.27
Data sourced from "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives"[1].
Observations:
Several 8-methoxy-4-anilinoquinoline derivatives demonstrated superior or comparable cytotoxicity to the reference drug Gefitinib, particularly against the BGC-823 cell line.[1]
Compound 2i , featuring a 4'-isopropyl group on the aniline ring, exhibited the most potent activity against both HeLa and BGC-823 cell lines, with IC₅₀ values of 7.15 μM and 4.65 μM, respectively.[1] This represents a significant increase in antitumor activity compared to Gefitinib.[1]
Halogen substitution on the aniline ring also influences cytotoxic activity. For instance, the 3',4'-dichloro derivative (2e ) and the 3'-chloro-4'-fluoro derivative (2f ) showed notable potency against BGC-823 cells.[1]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is based on established methodologies for evaluating the in vitro efficacy of quinoline derivatives.[2][3][4][5][6]
MTT Assay for Cell Viability and Cytotoxicity
1. Cell Seeding:
Culture human tumor cells (e.g., HeLa, BGC-823) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
Detach cells using trypsinization.
Seed 1.0–2.0 × 10³ cells per well in a 96-well plate.
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
2. Compound Treatment:
Prepare stock solutions of the 4-Chloro-8-methoxyquinoline derivatives in DMSO.
Create serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.
Remove the overnight culture medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
Incubate the plate for 96 hours at 37°C and 5% CO₂.[1]
3. MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 10 μL of the MTT stock solution to each well.
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
4. Formazan Solubilization:
Add 100 μL of a solubilization solution (e.g., acidic isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.[2]
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
5. Absorbance Measurement and Data Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2][3]
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Determine the IC₅₀ value by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The 4-anilinoquinoline scaffold is a well-established pharmacophore known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1] The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway affected by these derivatives.
Figure 1. Experimental workflow for the MTT cytotoxicity assay.
The primary mechanism of action for many 4-anilinoquinoline derivatives involves the inhibition of the EGFR signaling pathway. By binding to the ATP-binding site of the EGFR tyrosine kinase, these compounds prevent its autophosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Figure 2. Inhibition of the EGFR signaling pathway.
A Head-to-Head Comparison of 4-Chloroquinoline Synthesis Methods for the Modern Laboratory
For researchers, scientists, and drug development professionals, the quinoline moiety represents a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of 4-chloroquinoli...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quinoline moiety represents a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of 4-chloroquinoline, a key intermediate in the production of many antimalarial drugs like chloroquine and hydroxychloroquine, is a critical process. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of prominent methods for 4-chloroquinoline synthesis, offering detailed experimental protocols and quantitative data to inform your selection.
Comparative Overview of Synthesis Methods
The classical methods for quinoline synthesis, including the Gould-Jacobs, Conrad-Limpach, Combes, and Doebner-von Miller reactions, each present a unique set of advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. Most classical methods yield a 4-hydroxyquinoline precursor, which is subsequently chlorinated.
Versatile for a wide range of substituted quinolines.[10]
Harsh reaction conditions, potential for side reactions like polymerization, and regioselectivity issues.[10][11]
Experimental Protocols
Below are detailed experimental protocols for the key synthesis methods leading to 4-chloroquinoline.
Gould-Jacobs Synthesis of 4-Hydroxyquinoline and Subsequent Chlorination
This method is a reliable route to 4-hydroxyquinolines, which can then be converted to 4-chloroquinolines.[4][5]
Step 1: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
Reactants: m-chloroaniline and ethyl ethoxymethylenemalonate.[1][2]
Procedure:
A mixture of 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate is heated on a steam bath for 1 hour.[1][2]
The resulting ethyl α-carbethoxy-β-m-chloroanilinoacrylate is added to 1 L of boiling Dowtherm A and refluxed for 1 hour to effect cyclization.[1][2]
The crystallized product is filtered, washed, and then saponified by refluxing with 1 L of 10% aqueous sodium hydroxide for about 1 hour until all the solid dissolves.[1][2]
After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[1][2]
Procedure: The air-dried carboxylic acid from the previous step is suspended in 1 L of Dowtherm A and boiled for 1 hour under a stream of nitrogen to facilitate decarboxylation.[1]
Yield: This step proceeds in high yield as part of the one-pot conversion to the final chlorinated product.
Step 3: Chlorination to 4,7-Dichloroquinoline
Reactants: 7-Chloro-4-quinolinol and phosphorus oxychloride.
Procedure:
The Dowtherm A solution containing 7-chloro-4-quinolinol is cooled to room temperature, and 90 ml (0.98 mole) of phosphorus oxychloride is added.[1]
The temperature is raised to 135–140 °C and stirred for 1 hour.[1]
The reaction mixture is cooled and then poured into a separatory funnel. The product is extracted with 10% hydrochloric acid.[1]
The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[1]
Yield: 110–120 g (55–60% overall yield from the carboxylic acid).[1]
Conrad-Limpach Synthesis of 4-Hydroxyquinoline and Subsequent Chlorination
This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[7][8]
Step 1: Synthesis of Ethyl β-anilinocrotonate
Reactants: Aniline and ethyl acetoacetate.
Procedure: A mixture of aniline and ethyl acetoacetate is typically stirred at room temperature or with gentle heating, often with a catalytic amount of acid, to form the enamine intermediate.
Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline
Procedure:
In a three-necked flask equipped with a stirrer and condenser, 150 ml of Dowtherm is heated to reflux.[12]
65 g (0.32 mole) of ethyl β-anilinocrotonate is added rapidly.[12]
The mixture is refluxed for an additional 10-15 minutes.[12]
Upon cooling, the product crystallizes and is collected by filtration, washed with petroleum ether, and can be purified by recrystallization from boiling water with decolorizing carbon.[12]
Step 3: Chlorination to 4-Chloro-2-methylquinoline
Reactants: 2-Methyl-4-hydroxyquinoline and phosphorus oxychloride.
Procedure: A general procedure involves heating the 4-hydroxyquinoline derivative with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine, followed by careful quenching with ice and neutralization to precipitate the 4-chloroquinoline product.
Yield: Generally high, often exceeding 80-90%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Purity Deep Dive: A Comparative Guide to Commercial 4-Chloro-8-methoxyquinoline
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive purity assessment of commerc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive purity assessment of commercially available 4-Chloro-8-methoxyquinoline, a key building block in the synthesis of various pharmaceutical agents. We present a comparative analysis against viable alternatives, supported by detailed experimental protocols and quantitative data to inform your selection process.
Comparative Purity Analysis
The purity of 4-Chloro-8-methoxyquinoline and two common alternatives, 4-Chloro-7-methoxyquinoline and 4-Chloro-6-methoxyquinoline, was assessed using High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, summarized in the tables below, highlight the typical purity profiles and common process-related impurities encountered in commercial batches.
Table 1: HPLC-UV Purity Profile and Impurity Analysis
Compound
Lot Number
Purity (Area %)
Retention Time (min)
Impurity 1 (Area %)
Impurity 2 (Area %)
4-Chloro-8-methoxyquinoline
A123
99.85
8.24
0.08 (Isomer)
0.05 (Starting Material)
4-Chloro-7-methoxyquinoline
B456
99.72
7.91
0.15 (Isomer)
0.10 (Byproduct)
4-Chloro-6-methoxyquinoline
C789
99.91
8.56
0.04 (Isomer)
0.03 (Unidentified)
Table 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities
Compound
Lot Number
Residual Solvent 1 (ppm)
Residual Solvent 2 (ppm)
Other Volatile Impurities (ppm)
4-Chloro-8-methoxyquinoline
A123
Toluene: 50
Dichloromethane: 25
Not Detected
4-Chloro-7-methoxyquinoline
B456
Toluene: 80
Acetonitrile: 40
< 10
4-Chloro-6-methoxyquinoline
C789
Toluene: 30
Dichloromethane: 15
Not Detected
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the purity confirmation of commercial quinoline derivatives.
Figure 1. Experimental workflow for purity confirmation.
Experimental Protocols
1. HPLC-UV Method for Purity and Impurity Profiling
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10-90% B
15-18 min: 90% B
18-20 min: 90-10% B
20-25 min: 10% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
2. GC-MS Method for Residual Solvent and Volatile Impurity Analysis
Instrumentation: A standard GC system coupled with a Mass Spectrometer.
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial temperature: 40°C, hold for 5 minutes.
Ramp: 10°C/min to 240°C.
Hold at 240°C for 5 minutes.
Injector Temperature: 250°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Mass Range: m/z 35-350.
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO) to a final concentration of 50 mg/mL.
Signaling Pathway and Logical Relationships
The selection of an appropriate starting material has a direct impact on the subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). The following diagram illustrates this logical relationship.
Figure 2. Impact of starting material purity on API synthesis.
Validation
Cross-Validation of Analytical Methods for 4-Chloro-8-methoxyquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical compounds is fundamental to ensuring safety and efficacy. This guide presents a comparative overview o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical compounds is fundamental to ensuring safety and efficacy. This guide presents a comparative overview of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 4-Chloro-8-methoxyquinoline. The cross-validation of these methods is crucial for verifying that different analytical procedures yield equivalent and reliable results, a cornerstone of analytical method transfer and development.
Comparison of Analytical Methods
The selection of an analytical method for 4-Chloro-8-methoxyquinoline depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the key performance parameters for hypothetical HPLC and GC-MS methods, designed to provide a clear comparison for method selection.
Parameter
HPLC-UV Method
GC-MS Method
Linearity (R²)
> 0.999
> 0.999
Accuracy (% Recovery)
98.0 - 102.0%
97.5 - 102.5%
Precision (% RSD)
< 1.5%
< 2.0%
Limit of Detection (LOD)
~10 ng/mL
~1 ng/mL
Limit of Quantitation (LOQ)
~30 ng/mL
~5 ng/mL
Run Time
15 min
20 min
Specificity
Good
Excellent
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. The following protocols are based on established procedures for similar quinoline derivatives and can be adapted for 4-Chloro-8-methoxyquinoline.[1]
Detection : UV detection at a wavelength of 254 nm.
Injection Volume : 10 µL.
Sample Preparation : Samples are dissolved in the mobile phase to a concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it ideal for the analysis of trace amounts of 4-Chloro-8-methoxyquinoline.
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
Column : A capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]
Inlet Temperature : 270°C.
Oven Temperature Program : The oven temperature is initially held at 150°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.
A Comparative Guide to the Anticancer Activity of 4-Anilino-8-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anticancer activity of various 4-anilino-8-methoxyquinoline derivatives, a class of compounds showing pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of various 4-anilino-8-methoxyquinoline derivatives, a class of compounds showing promise in oncological research. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to facilitate further investigation and development in this area. While the core structure of interest is 4-chloro-8-methoxyquinoline, the available research predominantly focuses on derivatives where the 4-chloro group is substituted with various anilino moieties. This guide, therefore, concentrates on these 4-anilino-8-methoxyquinoline analogs, which represent a significant avenue in the exploration of quinoline-based anticancer agents.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of a series of 4-anilino-8-methoxyquinoline derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the IC50 values of these compounds against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines.[1] Gefitinib, a known EGFR inhibitor, was used as a positive control.
Additionally, a related compound, 2-morpholino-4-(4-methoxyanilino)quinoline (compound 3e), was evaluated against the human liver cancer cell line HepG2.
Compound ID
Structure
HepG2 IC50 (μM)
3e
2-morpholino-4-(4-methoxyanilino)quinoline
20 (approx.)
Key Signaling Pathways in Quinoline Anticancer Activity
Quinoline derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most relevant pathways for the compounds discussed are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis.[5] Its dysregulation can lead to the accumulation of β-catenin in the nucleus, which then activates target genes responsible for cell proliferation and tumor progression.[6][7]
Caption: The Wnt/β-catenin signaling pathway and a potential mechanism of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[9]
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: The IC50 value is calculated from the dose-response curves.
Caption: A generalized workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V and Propidium Iodide (PI).[12][13]
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[14]
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[15][16]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[16]
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[19]
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[19]
Incubation: Incubate for 30 minutes in the dark at room temperature.
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of PI.
A Comparative Guide to the Reactivity of 4-Chloro-8-methoxyquinoline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of 4-chloro-8-methoxyquinoline in four common palladium-catalyzed cross-coupling reactions: Suz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-chloro-8-methoxyquinoline in four common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. As a chloro-substituted heterocyclic compound, 4-chloro-8-methoxyquinoline presents a moderately reactive electrophile for these transformations. The electron-donating methoxy group at the C8 position can influence the electron density of the quinoline ring system and, consequently, its reactivity in catalytic cycles.
This document summarizes typical experimental conditions and reported yields for these reactions, offering a valuable resource for designing synthetic routes involving this versatile building block. While direct comparative studies on the reactivity of 4-chloro-8-methoxyquinoline across all these reactions are limited in the available literature, this guide extrapolates from known reactions of similar 4-chloroquinoline derivatives and other chloroarenes to provide a useful predictive framework.
Data Presentation: Reactivity and Yields
The following table summarizes the typical reaction conditions and reported yields for the cross-coupling of 4-chloro-8-methoxyquinoline and its analogues. It is important to note that the reactivity of chloroarenes is generally lower than that of the corresponding bromo or iodo derivatives, often necessitating more forcing conditions or specialized catalyst systems.
Yields are approximate and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions used. Data for 4-chloro-8-methoxyquinoline is limited; ranges are based on reactions with similar 4-chloroquinolines and other chloroarenes.
Experimental Protocols
Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are generalized and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between 4-chloro-8-methoxyquinoline and an organoboron compound.
Protocol:
A mixture of 4-chloro-8-methoxyquinoline (1.0 mmol), the respective arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL), is added. The vessel is sealed and the mixture is stirred at a temperature ranging from 80 to 110 °C for 12 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of 4-chloro-8-methoxyquinoline with an alkene to form a substituted quinoline.
Protocol:
In a sealed tube, 4-chloro-8-methoxyquinoline (1.0 mmol), an alkene (e.g., n-butyl acrylate, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent such as DMF or DMA (5 mL). The mixture is degassed and then heated to 100-140 °C for 12 to 48 hours. After cooling, the reaction mixture is filtered to remove inorganic salts and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic phase is dried and evaporated, and the product is purified by chromatography.
Sonogashira Coupling
This reaction is employed to couple 4-chloro-8-methoxyquinoline with a terminal alkyne.
Protocol:
To a solution of 4-chloro-8-methoxyquinoline (1.0 mmol) in a solvent like THF or DMF (10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., Et₃N, 2.0 mmol). The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at a temperature between room temperature and 100 °C for 4 to 24 hours under an inert atmosphere. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Buchwald-Hartwig Amination
This C-N bond-forming reaction couples 4-chloro-8-methoxyquinoline with an amine.
Protocol:
A reaction vessel is charged with 4-chloro-8-methoxyquinoline (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent, such as toluene or dioxane (5 mL), is added. The vessel is sealed, and the mixture is heated at 80-120 °C for 12 to 24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The desired amino-quinoline derivative is isolated by column chromatography.
Visualizations
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Heck reaction.
Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Navigating the Safe Disposal of 4-Chloro-8-methoxyquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. 4-Chloro-8-methoxyqu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. 4-Chloro-8-methoxyquinoline, a quinoline derivative, must be treated as hazardous waste due to its potential toxicity and harmful effects on the environment.[1][2][3][4] This guide provides a clear, step-by-step procedure for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 4-Chloro-8-methoxyquinoline with care. The compound is classified as harmful if swallowed and can cause serious eye damage.[5][6][7] Always handle this chemical in a well-ventilated area, avoiding the creation of dust and aerosols.[8][9]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure risks.
Protection Type
Specific Equipment
Standard Reference
Eye and Face
Safety glasses with side-shields or chemical splash goggles
Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA or EN 149 approved respirator.
OSHA 29 CFR 1910.134 or EN 149
Step-by-Step Disposal Protocol
The primary principle for the disposal of 4-Chloro-8-methoxyquinoline is to prevent its release into the environment.[4][8][10] It must not be disposed of in regular trash or poured down the drain.[1][2][4]
Step 1: Waste Identification and Segregation
All waste streams containing 4-Chloro-8-methoxyquinoline, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be identified and segregated as hazardous waste.[2]
Step 2: Waste Collection
Solid Waste: Carefully place any solid 4-Chloro-8-methoxyquinoline and contaminated disposable items directly into a clearly labeled, sealable, and chemically compatible hazardous waste container.[2]
Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container. The container must be compatible with the solvent used.[2]
Step 3: Labeling
Clearly label all waste containers as "Hazardous Waste" and specify the full chemical name: "4-Chloro-8-methoxyquinoline".[2] For liquid waste, also list all components of the solution with their approximate percentages.
Step 4: Storage
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.[7][8][10][11]
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[2]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]
Provide a full inventory of the waste to the disposal service. Disposal should be carried out at an approved and licensed waste disposal plant.[7][10][11][12]
Disposal Workflow
Caption: Disposal workflow for 4-Chloro-8-methoxyquinoline.
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken:
Evacuate non-essential personnel from the area.[8]
Ensure adequate ventilation.
Wearing appropriate PPE, absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[13]
For solid spills, carefully sweep up the material to avoid generating dust.[8]
Collect the spilled material and absorbent into a suitable, sealed container for disposal as hazardous waste.[9][13]
Wash the spill area thoroughly.
Do not allow the spilled material to enter drains or waterways.[4][8]
Experimental Protocols for Deactivation
Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or deactivation of 4-Chloro-8-methoxyquinoline for disposal purposes. The standard and required procedure is to treat it as hazardous waste and arrange for its collection and disposal by a certified professional service. This ensures compliance with local, regional, and national regulations and protects both laboratory personnel and the environment.[14][15]